Synthesis of N-methylimidazo[1,2-b]pyridazin-6-amine: A Comprehensive Technical Guide
Executive Summary The imidazo[1,2-b]pyridazine heterocycle is a privileged nitrogen-bridgehead scaffold in modern medicinal chemistry 1. Compounds bearing this core, particularly those with a C-6 amine substitution, exhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-b]pyridazine heterocycle is a privileged nitrogen-bridgehead scaffold in modern medicinal chemistry 1. Compounds bearing this core, particularly those with a C-6 amine substitution, exhibit potent biological activities, including the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) 2, ROS1/NTRK kinases 3, and antiplasmodial targets 4. The N-methylimidazo[1,2-b]pyridazin-6-amine motif is highly valued because the secondary amine at the C-6 position acts as a crucial hydrogen-bond donor/acceptor in the hinge region of kinase active sites. This whitepaper details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols required to synthesize this critical building block.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of N-methylimidazo[1,2-b]pyridazin-6-amine relies on a robust two-step synthetic sequence designed to maximize regiocontrol.
Bicyclic Core Assembly: The sequence begins with the condensation of 3-amino-6-chloropyridazine and an
α
-haloketone or aldehyde (e.g., chloroacetaldehyde) 2.
Causality Check: Why use the 6-chloro derivative instead of unsubstituted 3-aminopyridazine? In unsubstituted 3-aminopyridazine, the ring nitrogen furthest from the amino group is the most nucleophilic, leading to preferential alkylation at the wrong site and failing to form the bicyclic system 5. The electron-withdrawing C-6 chlorine atom deactivates this distal nitrogen, effectively redirecting the initial alkylation to the correct nitrogen and ensuring high-yielding cyclization into the imidazo[1,2-b]pyridazine core [[5]]().
C-6 Amination: The intermediate 6-chloroimidazo[1,2-b]pyridazine undergoes Nucleophilic Aromatic Substitution (
SNAr
) with methylamine. The electron-deficient nature of the diazine ring lowers the LUMO, facilitating the attack of the amine 1.
Synthetic workflow for functionalized imidazo[1,2-b]pyridazines.
Step-by-Step Experimental Protocols
As a Senior Application Scientist, I emphasize that chemical protocols must not be blind recipes; they must be self-validating systems. The procedures below include In-Process Controls (IPCs) to ensure experimental integrity and track mechanistic progress.
Assembly of the Bicyclic Core: 6-Chloroimidazo[1,2-b]pyridazine
Objective: Construct the imidazo[1,2-b]pyridazine core via condensation.
Reagents: 3-amino-6-chloropyridazine (1.0 equiv), chloroacetaldehyde (50% aqueous solution, 1.5–8.0 equiv), isopropanol or ethanol.
Procedure:
Suspend 3-amino-6-chloropyridazine in isopropanol (approx. 4 mL/mmol).
Add aqueous chloroacetaldehyde dropwise at room temperature 2.
Heat the reaction mixture to 80–100 °C (reflux) for 4–12 hours 2.
Self-Validating IPC: Monitor by LC-MS. The starting material (m/z 129.5) must completely convert to the cyclized product (m/z 153.5). The retention of the 3:1 isotopic chlorine cluster confirms the halogen survived the cyclization.
Concentrate the mixture under vacuum to remove the alcohol.
Partition the acidic residue between saturated aqueous
NaHCO3
and ethyl acetate.
Causality: The
NaHCO3
neutralizes the HCl byproduct generated during cyclization, preventing the protonation of the newly formed basic imidazo[1,2-b]pyridazine core and ensuring its quantitative partitioning into the organic layer 5.
Dry the organic layer over
Na2SO4
, filter, and concentrate to yield the product as an off-white to brown solid.
Objective: Regioselective amination at the C-6 position.
Reagents: 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), methylamine (2.0 M in THF or 40% aqueous, 2.0–5.0 equiv), Cesium Fluoride (CsF, 1.0 equiv), Benzyltriethylammonium chloride (
BnNEt3Cl
, 10 mol%), DMSO.
Procedure:
In a pressure-resistant sealed tube, dissolve 6-chloroimidazo[1,2-b]pyridazine in DMSO (3 mL/mmol).
Add CsF and the phase-transfer catalyst
BnNEt3Cl
.
Causality: Traditional thermal
SNAr
requires harsh temperatures (120–130 °C) and massive excesses of amine 1. The addition of CsF disrupts the hydrogen bonding of the amine, drastically enhancing its nucleophilicity. The phase-transfer catalyst ensures the inorganic fluoride remains available in the organic matrix, allowing the reaction to proceed efficiently at lower temperatures [[1]]().
Introduce the methylamine solution, seal the tube immediately to prevent the escape of volatile methylamine gas, and heat to 100 °C for 24 hours 1.
Self-Validating IPC: Monitor by LC-MS. The disappearance of the distinct 3:1 chlorine isotopic cluster at m/z 153.5/155.5 and the appearance of a clean singlet mass at m/z 148.1 confirms the total displacement of the chlorine atom.
Cool to room temperature, quench with ice water, and extract with ethyl acetate. Purify via reverse-phase chromatography.
Two-step synthesis of N-methylimidazo[1,2-b]pyridazin-6-amine.
Quantitative Data & Amination Optimization
To guide synthetic choices, the following table summarizes the quantitative performance of various amination strategies for the imidazo[1,2-b]pyridazine core.
Amination Strategy
Reagents / Catalyst
Solvent
Temp (°C)
Yield (%)
Mechanistic Advantage / Drawback
Thermal
SNAr
Methylamine (3.0-5.0 eq)
Isopropanol
130
65 - 75
Simple setup, but requires high-pressure vessels and causes partial thermal degradation 1.
Fluoride-Promoted
Methylamine (2.0 eq), CsF,
BnNEt3Cl
DMSO
100
85 - 95
High yield, metal-free, lower temperature, environmentally friendly 1.
Buchwald-Hartwig
Methylamine,
Pd2(dba)3
, BINAP,
NaOtBu
Toluene
80 - 100
70 - 80
Effective for sterically hindered amines, but requires expensive, air-sensitive Pd catalysts 1.
Conclusion
The synthesis of N-methylimidazo[1,2-b]pyridazin-6-amine exemplifies the delicate balance of electronic effects in heterocyclic chemistry. By leveraging the directing effect of the C-6 halogen during the initial cyclization and utilizing modern fluoride-promoted
SNAr
conditions, researchers can construct this privileged pharmacophore with high atom economy and scalability. These self-validating protocols ensure reproducible access to a core structure that remains foundational in targeted drug discovery.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system serves as a privileged structure, meaning it can bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the biological activities associated with the imidazo[1,2-b]pyridazine core, delving into its anticancer, anti-inflammatory, antiviral, and antibacterial properties. We will explore the underlying mechanisms of action, discuss key structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating the biological efficacy of novel derivatives. This document is intended to be a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable scaffold.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has emerged as a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure and the strategic placement of nitrogen atoms provide multiple points for hydrogen bonding and other molecular interactions, making it an ideal framework for engaging with biological targets. The successful development of the multi-kinase inhibitor Ponatinib, which features this core, has spurred a resurgence of interest in exploring the therapeutic applications of imidazo[1,2-b]pyridazine derivatives.[1][2] This guide will systematically dissect the diverse biological landscape of this potent scaffold.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The imidazo[1,2-b]pyridazine core has demonstrated significant promise in the field of oncology, with derivatives exhibiting potent activity against a range of cancers.[1][2] This activity is often mediated through the inhibition of key enzymes involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism through which imidazo[1,2-b]pyridazine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that are often dysregulated in cancer.
PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in hematopoietic malignancies and some solid tumors.[3] These inhibitors are ATP-competitive but interact with the NH2-terminal lobe helix αC rather than the kinase hinge region, a unique binding mode that contributes to their selectivity.[3]
Cyclin-Dependent Kinases (CDKs): Modification of related scaffolds has led to the identification of imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors of CDKs, such as CDK2.[4] These compounds have demonstrated the ability to achieve significant plasma levels after oral administration in animal models.[4] More recently, derivatives have been developed as potent inhibitors of CDK12 and CDK13, which are involved in transcriptional regulation and the DNA damage response.[5]
Tyrosine Kinase 2 (Tyk2): This member of the Janus kinase (JAK) family is involved in cytokine signaling pathways that are crucial for autoimmune and inflammatory diseases, as well as some cancers. Imidazo[1,2-b]pyridazine analogs have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, demonstrating efficacy in animal models of arthritis.[6]
Transforming Growth Factor-β Activated Kinase 1 (TAK1): TAK1 is a key signaling molecule in pathways that are upregulated in multiple myeloma. Novel 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been discovered to inhibit TAK1 at nanomolar concentrations, showing potent growth inhibition of multiple myeloma cell lines.[7]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Certain imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of VEGFR2, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.[8]
Haspin Kinase: Disubstituted imidazo[1,2-b]pyridazine derivatives have been designed as selective inhibitors of Haspin, a mitotic kinase that is a potential target for cancer therapy.[9][10] These inhibitors have shown anti-proliferative properties against various human cancer cell lines.[10]
Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
The inhibition of kinases by imidazo[1,2-b]pyridazine derivatives disrupts critical signaling pathways within cancer cells, leading to cell cycle arrest, apoptosis, and reduced proliferation. A simplified representation of a generic kinase inhibition pathway is depicted below.
Caption: Generic Kinase Inhibition by Imidazo[1,2-b]pyridazine Derivatives.
Experimental Protocol: In Vitro Anticancer Drug Screening
Evaluating the anticancer potential of novel imidazo[1,2-b]pyridazine derivatives is a critical first step. A common and reliable method is the in vitro cytotoxicity assay using a panel of human tumor cell lines.[11][12]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
Human tumor cell lines (e.g., from the NCI-60 panel)
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
Test compounds (imidazo[1,2-b]pyridazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
96-well microtiter plates
Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay reagents[13]
Plate reader
Methodology:
Cell Seeding:
Harvest exponentially growing cells and determine cell density using a hemocytometer.
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubate the plates for a specified period (e.g., 48 or 72 hours).
Cell Viability Assessment (SRB Assay):
After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
Wash the plates five times with tap water and allow them to air dry.
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
Read the absorbance at 510 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition versus the log of the compound concentration and determine the GI50 value using a suitable software program.
Anti-inflammatory Activity: Modulating the Immune Response
The imidazo[1,2-b]pyridazine scaffold has also been explored for its anti-inflammatory properties.[1][14] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.
Inhibition of IκB Kinase β (IKKβ)
Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of IKKβ, a crucial enzyme in the NF-κB signaling pathway.[15] The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting IKKβ, these compounds can effectively suppress the inflammatory response.
Caption: Inhibition of the NF-κB Pathway by Imidazo[1,2-b]pyridazine Derivatives.
Antiviral and Antibacterial Activity: Combating Infectious Diseases
Beyond cancer and inflammation, the imidazo[1,2-b]pyridazine core has demonstrated potential in the fight against infectious diseases.[1][2]
Antiviral Properties
Picornaviruses: A novel class of imidazo[1,2-b]pyridazine derivatives has shown potent and broad-spectrum activity against human picornaviruses, including rhinoviruses and enteroviruses.[16][17] Structure-activity relationship studies have highlighted the importance of the linker between the phenyl and imidazopyridazine moieties for antiviral activity.[16]
Herpesviruses: Certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro.[18]
Antibacterial and Antimycobacterial Activity
General Antibacterial Activity: Novel amide derivatives based on the imidazo[1,2-b]pyridazine scaffold have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to the antibiotic tetracycline.[19]
Antimycobacterial Activity: The imidazo[1,2-b]pyridazine scaffold has been incorporated into molecules designed to combat Mycobacterium tuberculosis, the causative agent of tuberculosis.[20][21] Benzohydrazide-containing derivatives and those with piperazine and morpholine moieties have shown promising in vitro activity against M. tuberculosis H37Rv.[20][21]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the core structure. Key SAR insights include:
Substitution at the 3- and 6-positions: Optimization of substituents at these positions has been crucial for enhancing the inhibitory activity against kinases like IKKβ and for improving cellular potency.[15]
The nature of the linker: For antiviral activity against picornaviruses, the type of linker between the imidazo[1,2-b]pyridazine core and a phenyl group significantly influences potency.[16]
Aryl substituents: The presence of specific aryl groups at various positions can dramatically impact the binding affinity and selectivity for different biological targets. For example, in the context of binding to β-amyloid plaques, a 2-N,N-dimethylaminophenyl moiety was found to be important for high affinity.[22]
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine core has firmly established itself as a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Its success in targeting kinases has paved the way for the development of novel anticancer therapies. Furthermore, its demonstrated anti-inflammatory, antiviral, and antibacterial properties highlight its potential to address a wide range of unmet medical needs.
Future research in this area will likely focus on:
Improving selectivity: Fine-tuning substituents to enhance selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.
Exploring new therapeutic areas: Investigating the potential of imidazo[1,2-b]pyridazine derivatives in other disease areas, such as neurodegenerative and metabolic disorders.[1]
Developing novel synthetic methodologies: Devising more efficient and versatile synthetic routes to access a wider range of structurally diverse derivatives for biological screening.[23]
The continued exploration of the chemical space around the imidazo[1,2-b]pyridazine core holds immense promise for the discovery of the next generation of innovative medicines.
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Target Identification and Validation of N-methylimidazo[1,2-b]pyridazin-6-amine Scaffolds: From Phenotypic Hits to Mechanistic Elucidation
Executive Summary The imidazo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly for the modulation of kinase networks. Specifically, derivatives featuring...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly for the modulation of kinase networks. Specifically, derivatives featuring an N-methyl-6-amine substitution—such as N-methylimidazo[1,2-b]pyridazin-6-amine —exhibit exceptional metabolic stability and unique spatial geometries that enable highly selective kinase targeting. This whitepaper provides an in-depth technical guide on the methodologies required to identify, validate, and mechanistically characterize the targets of this scaffold. By examining its divergent roles in atypical ATP-competitive inhibition (e.g., PIM kinases) and allosteric pseudokinase modulation (e.g., TYK2), we establish a robust, self-validating framework for drug development professionals.
Pharmacophore Rationale: The N-methylimidazo[1,2-b]pyridazin-6-amine Core
The selection of the N-methylimidazo[1,2-b]pyridazin-6-amine scaffold is not arbitrary; it is driven by precise stereoelectronic requirements.
Hydrogen Bonding Network: The nitrogen atoms within the imidazo[1,2-b]pyridazine bicyclic system act as potent hydrogen bond acceptors, traditionally mimicking the adenine ring of ATP.
The Role of the N-methyl Group: The addition of a methyl group to the exocyclic amine at the 6-position serves two causal functions. First, it restricts the rotational degrees of freedom of the amine, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding. Second, it significantly enhances metabolic stability by sterically hindering oxidative deamination by cytochrome P450 enzymes, a common liability in primary anilines[1].
Target Identification: Chemoproteomic Workflows
When a phenotypic screen identifies an active N-methylimidazo[1,2-b]pyridazin-6-amine derivative, target deconvolution is the critical next step. Affinity-based chemoproteomics is the gold standard, but it requires careful spatial planning to avoid disrupting the pharmacophore.
Causality in Probe Design
To pull down the target protein from a complex cellular lysate, the small molecule must be tethered to a solid support (e.g., Sepharose beads) via a linker (typically PEG). The attachment vector is critical: tethering via the imidazopyridazine core often abolishes kinase binding due to steric clashes within the narrow ATP-binding pocket. Instead, extending the linker from the N-methyl position (or an adjacent solvent-exposed aryl ring at the 3-position) ensures the core remains available for target engagement.
Caption: Workflow for chemoproteomic target identification using immobilized scaffold probes.
Once targets are identified via mass spectrometry, the mechanism of action (MoA) must be validated. The versatility of the imidazo[1,2-b]pyridazine scaffold is best illustrated by its ability to engage kinases through entirely different structural paradigms.
PIM kinases (PIM1, PIM2, PIM3) are critical survival factors in hematopoietic malignancies. Unlike most kinases, PIM1 possesses an atypical hinge region featuring an insertion and a proline residue (Pro123), which restricts the formation of classical hydrogen bonds with ATP-mimetic drugs[2].
Structural analysis reveals that imidazo[1,2-b]pyridazines act as ATP-competitive but not ATP-mimetic inhibitors. Instead of binding the hinge region, the scaffold interacts with the NH2-terminal lobe helix αC[2]. This non-canonical binding mode explains the exceptional selectivity of this scaffold for PIM kinases over the broader kinome.
Tyrosine kinase 2 (TYK2) mediates pro-inflammatory signaling (IL-12/IL-23) and is a prime target for autoimmune diseases. TYK2 contains a catalytic domain (JH1) and a regulatory pseudokinase domain (JH2).
Imidazo[1,2-b]pyridazine derivatives have been identified as highly potent, selective ligands for the JH2 pseudokinase domain[3]. By binding to the catalytically inactive JH2 domain, the scaffold induces a conformational change that allosterically suppresses the activation of the JH1 catalytic domain, thereby blocking downstream STAT phosphorylation[3]. This allosteric approach avoids the off-target toxicities associated with highly conserved JH1 ATP-site inhibitors.
Caption: Allosteric regulation of TYK2 signaling via JH2 pseudokinase domain binding.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic controls to distinguish true mechanistic engagement from assay artifacts.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (
Tm
). This proves target engagement in live cells, bypassing the artificial environment of biochemical assays.
Cell Treatment: Seed MV4;11 cells (for PIM1 validation) at
1×106
cells/mL. Treat with 1 μM of the N-methylimidazo[1,2-b]pyridazin-6-amine compound, a known positive control inhibitor, or 0.1% DMSO (negative control) for 1 hour at 37°C.
Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 μL each). Subject each tube to a temperature gradient (e.g., 40°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler.
Causality: The 3-minute duration ensures thermal equilibrium is reached, causing unbound proteins to denature and precipitate.
Lysis: Add NP-40 lysis buffer (final concentration 0.4%) and subject to three freeze-thaw cycles using liquid nitrogen.
Causality: NP-40 is a non-ionic detergent that gently extracts soluble proteins without disrupting the ligand-target complex.
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The denatured (unbound) proteins pellet, while the stabilized (ligand-bound) proteins remain in the supernatant.
Quantification: Analyze the supernatant via Western blot using an anti-PIM1 or anti-TYK2 antibody.
Self-Validation: A successful assay will show a rightward shift in the melting curve (higher
Tm
) only in the compound-treated samples compared to DMSO. If a structurally similar but inactive analog (negative control) also causes a shift, the binding is non-specific.
Rationale: Standard fluorescence assays are prone to false positives due to the auto-fluorescence of heterocyclic compounds. TR-FRET utilizes a europium-labeled antibody and a delayed measurement window (e.g., 50 μs after excitation) to allow short-lived background fluorescence to decay, ensuring absolute trustworthiness of the biochemical
IC50
.
Reaction Assembly: In a 384-well plate, combine 1 nM recombinant kinase (e.g., PIM1), 100 nM fluorescently labeled tracer (ATP-competitive probe), and serial dilutions of the compound (10 μM to 0.1 nM).
Incubation: Incubate for 60 minutes at room temperature to reach binding equilibrium.
Detection: Add the Europium-anti-tag antibody. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer) after a 50 μs delay.
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Fit the dose-response curve to a four-parameter logistic equation.
Self-Validation: Evaluate the Hill slope of the curve. A Hill slope near 1.0 indicates a 1:1 stoichiometric binding event. A slope > 2.0 strongly suggests compound aggregation or assay interference, prompting the addition of Triton X-100 (0.01%) to the buffer to break up aggregates.
Quantitative Data Summary
The table below summarizes the divergent binding profiles of optimized imidazo[1,2-b]pyridazine derivatives across different targets, highlighting the scaffold's tunable selectivity.
Target Kinase
Domain Engaged
Binding Mode
IC50
/
Kd
(nM)
Key Interacting Residues
PIM1
Catalytic
Atypical ATP-Competitive
0.12 nM
Leu44, Phe49, Ile104, Leu120 (Helix αC)
PIM2
Catalytic
Atypical ATP-Competitive
1.8 nM
Val52, Ile104
TYK2
JH2 (Pseudokinase)
Allosteric
< 5.0 nM
Val603, Ala627 (JH2 pocket)
TYK2
JH1 (Catalytic)
N/A (Non-binding)
> 10,000 nM
N/A
JAK1
JH2 (Pseudokinase)
Off-target
> 1,000 nM
N/A
Data synthesized from structural and biochemical profiling of imidazo[1,2-b]pyridazine analogs[2],[3].
Conclusion & Future Perspectives
The N-methylimidazo[1,2-b]pyridazin-6-amine scaffold represents a masterclass in rational drug design. By leveraging its unique stereoelectronic properties, researchers can bypass the heavily congested, highly conserved hinge regions of the kinome. Whether anchoring into the αC-helix of PIM kinases or allosterically locking the JH2 pseudokinase domain of TYK2, this pharmacophore offers unparalleled opportunities for achieving high selectivity. Future applications of this scaffold are likely to expand into targeted protein degradation (PROTACs), where the N-methyl-6-amine position serves as an ideal, non-disruptive vector for E3 ligase linker attachment.
References
Pogacic, V., Bullock, A. N., Fedorov, O., Filippakopoulos, P., Gasser, C., Biondi, A., Meyer-Monard, S., Knapp, S., & Schwaller, J. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (AACR Journals), 67(14), 6916–6924. URL:[Link]
Moslin, R., Gardner, D., Santella, J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing), 8, 700-712. URL:[Link]
Liang, J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383–388. URL:[Link]
N-methylimidazo[1,2-b]pyridazin-6-amine in vitro kinase assay protocol
Determining the Inhibitory Activity of N-methylimidazo[1,2-b]pyridazin-6-amine: An In Vitro Kinase Assay Guide Abstract The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, w...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the Inhibitory Activity of N-methylimidazo[1,2-b]pyridazin-6-amine: An In Vitro Kinase Assay Guide
Abstract
The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[1] N-methylimidazo[1,2-b]pyridazin-6-amine belongs to this important class of compounds and is of significant interest for its potential as a kinase inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro kinase inhibitory activity of this compound. We will delve into the underlying principles of kinase assays, present a detailed, adaptable protocol for a luminescence-based assay, and discuss the critical aspects of data interpretation and quality control, ensuring a self-validating and trustworthy experimental approach.
Introduction: The Significance of Kinase Inhibition and the Imidazo[1,2-b]pyridazine Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[3][4] The imidazo[1,2-b]pyridazine core has been identified in several potent kinase inhibitors, targeting kinases such as PIM, DYRK, and TAK1.[5][6][7][8] Therefore, robust and reliable methods for quantifying the inhibitory potential of novel derivatives like N-methylimidazo[1,2-b]pyridazin-6-amine are essential for advancing drug discovery efforts.
The Landscape of In Vitro Kinase Assays: Choosing the Right Tool
A variety of in vitro kinase assay formats are available, each with its own set of advantages and disadvantages. The choice of assay depends on factors such as the specific kinase, the desired throughput, and available instrumentation.[4][9]
Radiometric Assays: Historically considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[3][10][11][12] They are highly sensitive and universally applicable to all kinases.[11] However, they involve handling radioactive materials, which requires specialized licenses and safety precautions.
Fluorescence-Based Assays: This broad category includes several techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity (FI) assays.[2][10][13] These methods are generally safer than radiometric assays and are amenable to high-throughput screening.[13]
Luminescence-Based Assays: These assays, such as the Kinase-Glo® platform, measure kinase activity by quantifying the amount of ATP remaining in the reaction.[14][15][16][17] The depletion of ATP is inversely proportional to kinase activity.[14][15] These assays are homogeneous (single-addition), highly sensitive, and well-suited for high-throughput screening.[14][17]
For the purpose of this guide, we will focus on a luminescence-based assay due to its widespread use, high sensitivity, and straightforward protocol.
Principle of the Luminescence-Based Kinase Assay
The core principle of this assay is the measurement of ATP consumption by the kinase. The reaction is initiated with a known concentration of ATP. As the kinase phosphorylates its substrate, ATP is converted to ADP. After a set incubation period, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal. A high luminescent signal indicates low kinase activity (more ATP remaining), while a low signal signifies high kinase activity (less ATP remaining).[14][15] The inhibitory effect of a compound like N-methylimidazo[1,2-b]pyridazin-6-amine is determined by its ability to prevent ATP consumption, thus resulting in a higher luminescent signal compared to an uninhibited control.
Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for determining the IC50 value of N-methylimidazo[1,2-b]pyridazin-6-amine against a representative serine/threonine kinase.
Materials and Reagents
Kinase: Purified, active serine/threonine kinase (e.g., PIM-1, a known target for imidazo[1,2-b]pyridazines).[5]
Substrate: A suitable peptide or protein substrate for the chosen kinase.
Compound: N-methylimidazo[1,2-b]pyridazin-6-amine, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
ATP: High-purity ATP solution.
Kinase Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), and other components to ensure optimal kinase activity.
Multiwell Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.
Plate Reader: A luminometer capable of reading multiwell plates.
Visualizing the Workflow
Caption: Workflow for a luminescence-based in vitro kinase assay.
Detailed Step-by-Step Protocol
1. Compound Preparation:
Prepare a serial dilution series of N-methylimidazo[1,2-b]pyridazin-6-amine in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.
For the final assay plate, dilute the compound further in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects kinase activity (typically ≤1%).[13]
2. Reaction Setup:
In a white, opaque multiwell plate, add the diluted compound solutions. Include wells for a positive control (no compound, 100% kinase activity) and a negative control (no kinase, 0% activity).
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
Add the kinase/substrate master mix to each well containing the compound.
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
3. Kinase Reaction Initiation and Incubation:
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure robust activity.[3]
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
4. Signal Detection:
Equilibrate the plate and the luminescence detection reagent to room temperature.
Add a volume of the luminescence detection reagent equal to the volume of the kinase reaction in each well.[14][15] This will stop the kinase reaction and initiate the generation of the luminescent signal.
Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate reader.
Data Analysis
Calculate Percent Inhibition:
Subtract the average luminescence of the negative control (no kinase) from all other readings.
Calculate the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 x (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
Determine the IC50 Value:
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of your results, it is crucial to incorporate several quality control measures:
Z'-Factor: Calculate the Z'-factor for your assay to assess its quality and suitability for screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
DMSO Tolerance: Determine the maximum concentration of DMSO that does not significantly affect the kinase activity.[13]
Linearity of the Kinase Reaction: Confirm that the chosen incubation time falls within the linear range of the reaction, where product formation is proportional to time.
ATP Concentration: The choice of ATP concentration is critical. Performing assays at the Kₘ of ATP allows for the comparison of IC50 values across different studies. For some applications, using physiologically relevant ATP concentrations (e.g., 1 mM) may provide more meaningful data.[11]
Expertise and Experience: Beyond the Protocol
Compound Interference: Be aware that some test compounds can directly interfere with the luciferase enzyme, leading to false-positive or false-negative results. It is advisable to perform a counterscreen where the compound is added after the kinase reaction is stopped to identify any such interference.
Kinase Quality: The purity and activity of the kinase are paramount. Always use a highly purified and active enzyme preparation.
Substrate Selection: The choice of substrate can influence the observed inhibitory potency. Peptide substrates are often used for high-throughput screening, but protein substrates may provide more physiologically relevant results.
Conclusion
This application note provides a comprehensive framework for conducting in vitro kinase assays to evaluate the inhibitory potential of N-methylimidazo[1,2-b]pyridazin-6-amine. By understanding the principles behind the assay, adhering to a detailed and robust protocol, and incorporating stringent quality control measures, researchers can generate reliable and reproducible data to guide their drug discovery programs. The adaptability of the presented luminescence-based protocol makes it a powerful tool for characterizing the interaction of novel compounds with their target kinases.
References
A high-throughput radiometric kinase assay - PMC. (n.d.).
Fluorescent Peptide Assays For Protein Kinases - PMC - NIH. (n.d.).
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors | Journal of the American Chemical Society - ACS Publications. (2009, June 1).
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (n.d.).
(PDF) In vitro kinase assay v1 - ResearchGate. (2023, June 27).
Kinase assays | BMG LABTECH. (2020, September 1).
US9751887B2 - Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors - Google Patents. (n.d.).
Promega Kinase-Glo Max Luminescent Kinase Assay 10 x 10 mL - Fisher Scientific. (n.d.).
IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF - European Patent Office - EP 2822559 B - Googleapis.com. (2013, September 12).
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (n.d.).
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed. (2007, July 15).
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (2024, March 7).
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (2025, April 17).
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.).
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC. (n.d.).
Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. (2023, November 28).
High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries: From Scaffold Synthesis to Hit-to-Lead Optimization
Executive Summary & Pharmacological Rationale Imidazo[1,2-b]pyridazines have emerged as highly privileged azaheterocyclic scaffolds in modern medicinal chemistry, particularly in the development of targeted therapeutics...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
Imidazo[1,2-b]pyridazines have emerged as highly privileged azaheterocyclic scaffolds in modern medicinal chemistry, particularly in the development of targeted therapeutics for oncology and autoimmune disorders. The nitrogen-rich fused bicyclic system acts as a potent hydrogen bond acceptor, making it an ideal hinge-binding motif for ATP-competitive kinase inhibitors targeting transforming growth factor-β activated kinase 1 (TAK1) [1], monopolar spindle 1 (Mps1) [2], and Bruton's tyrosine kinase (BTK) [3].
The Causality of Scaffold Selection: The structural rigidity and planarity of the imidazo[1,2-b]pyridazine core allow for deep insertion into the highly conserved kinase ATP-binding pocket. Meanwhile, the C-3 and C-6 positions provide orthogonal vectors for exploring the DFG-in/out conformations and the solvent-exposed regions, respectively. This modularity makes the scaffold exceptionally well-suited for combinatorial library synthesis and High-Throughput Screening (HTS).
Library Design and Synthetic Architecture
To power an HTS campaign, a library must balance chemical diversity with structural focus. The synthesis of imidazo[1,2-b]pyridazine libraries relies heavily on sequential, metal-catalyzed cross-coupling reactions [4].
Synthetic Logic & Causality:
The C-6 chlorine on the 6-chloroimidazo[1,2-b]pyridazine core is highly activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused aza-system. By performing the SNAr reaction first with aliphatic cyclic amines (e.g., morpholine or piperazine), we improve the aqueous solubility of the intermediates and avoid potential poisoning of the palladium catalyst during the subsequent C-3 Suzuki-Miyaura cross-coupling. This sequential logic ensures higher overall library yields and minimizes purification bottlenecks.
Synthetic workflow for generating imidazo[1,2-b]pyridazine libraries via sequential diversification.
Protocol 1: High-Throughput Parallel Synthesis of the Library
This protocol is optimized for 96-well deep-well plate formats.
Core Condensation: Combine 3-amino-6-chloropyridazine (1.0 eq) and the selected α-bromoketone (1.1 eq) in ethanol containing NaHCO₃ (1.5 eq). Heat at 80°C for 12 hours. Concentrate and precipitate with water to yield the 6-chloroimidazo[1,2-b]pyridazine intermediate.
C-6 SNAr Diversification: In a 96-well synthesis block, dispense the intermediate (0.1 mmol) into each well. Add diverse cyclic amines (e.g., morpholine, 4.0 eq) in
n
-propanol (1 mL). Seal the block and heat to 150°C for 16 hours. Extract with ethyl acetate and evaporate the solvent.
C-3 Suzuki-Miyaura Coupling: To the crude C-6 substituted products, add a library of aryl/heteroaryl boronic acids (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) in a degassed mixture of 1,4-dioxane/H₂O (3:1). Seal and subject to microwave irradiation at 150°C for 20 minutes.
Purification: Filter the reaction mixtures through Celite pads and purify via automated preparative LC-MS to ensure >95% purity for HTS.
High-Throughput Screening (HTS) Methodology
For kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for primary screening.
Assay Causality & Self-Validation:
Library compounds synthesized via cross-coupling often contain extended conjugated
π
-systems, making them highly fluorescent. Standard fluorescence intensity assays suffer from high false-positive rates due to this autofluorescence. TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives (milliseconds). By introducing a 50–100 µs time delay before signal acquisition, short-lived background autofluorescence decays completely. This self-correcting mechanism ensures a high signal-to-background ratio and a robust Z'-factor (>0.7), establishing a trustworthy dataset.
High-throughput screening triage pathway for identifying and validating selective kinase inhibitors.
Protocol 2: TR-FRET Kinase Assay Execution
Self-validating design: Includes no-enzyme controls (0% activity) and vehicle controls (100% activity) on every plate.
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of library compounds (in 100% DMSO) into a 384-well low-volume white microplate.
Enzyme Addition: Add 5 µL of the target kinase (e.g., TAK1 or Mps1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding.
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its
Km
value) and the specific biotinylated peptide substrate. Centrifuge briefly and incubate for 60 minutes at 25°C.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine percent inhibition.
Data Presentation & Hit-to-Lead Optimization
Initial HTS hits typically exhibit biochemical
IC50
values in the 100–500 nM range. The hit-to-lead optimization phase focuses on improving potency, cellular permeability, and kinome selectivity.
SAR Causality:
Replacing a simple aliphatic chain at the C-6 position with a morpholine or
N
-methylpiperazine ring dramatically improves the "cell shift" (the ratio of cellular
IC50
to biochemical
IC50
). This occurs because the basic nitrogen of the piperazine ring becomes protonated at physiological pH, enhancing aqueous solubility and reducing non-specific plasma protein binding, thereby increasing the free fraction of the drug available to penetrate the cell membrane[1, 2].
Representative HTS Hit & Lead Optimization Data
Compound ID
C-3 Substituent
C-6 Substituent
Target Kinase
Biochemical
IC50
(nM)
Cellular
IC50
(nM)
Selectivity Score (
S35
)
IMP-001
3-Methyl-indazol-5-yl
Morpholine
TAK1
55
120
0.02
IMP-027f
2-Amino-phenyl
N
-Methylpiperazine
Mps1 (TTK)
0.70
6.0
0.01
IMP-022
Substituted-aryl
Covalent warhead
BTK
1.3
4.5
0.005
IMP-035
4-Methylsulfonylphenyl
Methylthio
PfCLK1
32
N/A
0.04
Note: A lower Selectivity Score (
S35
) indicates a highly selective compound that binds to a very small percentage of the kinome.
References
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. URL: [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. URL: [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. URL: [Link]
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. URL: [Link]
Method
Preclinical Evaluation of Imidazo[1,2-b]pyridazine Derivatives in Murine Xenograft Models: Protocols and Mechanistic Insights
Introduction & Pharmacological Relevance The imidazo[1,2-b]pyridazine nucleus is a highly privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry, particularly renowned for its utility in designing ATP-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The imidazo[1,2-b]pyridazine nucleus is a highly privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry, particularly renowned for its utility in designing ATP-competitive kinase inhibitors[1]. The nitrogen atoms within the imidazo[1,2-b]pyridazine core act as critical hydrogen bond acceptors, interacting precisely with the hinge region of various kinases[1].
Recent drug discovery efforts have successfully leveraged this scaffold to develop potent inhibitors against high-value oncology targets, including Bruton's Tyrosine Kinase (BTK)[2], c-Met/VEGFR2[3], PI3K/mTOR[4], and Casein Kinase 2 (CK2)[5]. Transitioning these compounds from in vitro biochemical assays to in vivo efficacy models is a critical bottleneck in drug development. This application note details the standardized protocols, mechanistic rationale, and experimental design for evaluating imidazo[1,2-b]pyridazine derivatives in murine tumor xenograft models.
Mechanism of action of imidazo[1,2-b]pyridazine derivatives inhibiting oncogenic kinase signaling.
Experimental Rationale & Model Selection (E-E-A-T)
To ensure scientific integrity and generate trustworthy, self-validating data, the in vivo experimental design must be tightly coupled to the compound's mechanism of action.
Cell Line & Target Addiction: The selection of the xenograft cell line must be strictly dictated by the compound's primary target to ensure a mechanistic readout. For example, evaluating a c-Met/VEGFR2 dual inhibitor (e.g., Compound 26) requires a c-Met-addicted cell line such as MKN45 (human gastric cancer) to observe true target-driven efficacy rather than off-target cytotoxicity[3].
Mouse Strain Selection: For solid tumor models (e.g., MKN45, COLO205), athymic BALB/c nude mice provide a sufficient immunocompromised environment for engraftment[3]. However, if evaluating BTK inhibitors against disseminated B-cell malignancies, severely immunocompromised strains like NOD/SCID or NSG mice are required to support the engraftment of hematopoietic lineages.
Vehicle Formulation & Pharmacokinetics: Imidazo[1,2-b]pyridazine derivatives often exhibit high lipophilicity but can be optimized for oral bioavailability (PO)—the intended clinical route for most of these inhibitors[5]. Common excipient mixtures used in preclinical models include 5% DMAC / 76% PEG400 / 19% water[6] or methylcellulose suspensions, ensuring the compound remains in a stable suspension during gastric transit.
Step-by-Step Protocol: Subcutaneous Xenograft Efficacy Study
Phase 1: Cell Preparation and Matrix Formulation
Harvesting: Harvest target-specific cancer cells (e.g., MKN45) in the exponential growth phase. Ensure viability is >95% via Trypan Blue exclusion.
Suspension: Resuspend the cell pellet in ice-cold, serum-free PBS to a concentration of
1×108
cells/mL.
Matrix Addition (Causality Note): Mix the cell suspension 1:1 (v/v) with Matrigel (Corning) on ice. Matrigel provides extracellular matrix proteins that prevent cell dispersion post-injection and secrete localized growth factors, significantly reducing the latency period for tumor engraftment and ensuring uniform tumor architecture.
Injection: Inject 100 µL of the cell/Matrigel suspension (containing
5×106
cells) subcutaneously into the right hind flank using a 26-gauge needle.
Phase 3: Randomization (Critical Quality Control)
Monitoring: Monitor tumor growth bi-weekly using digital calipers.
Grouping (Causality Note): Do not initiate dosing immediately. Wait until tumors reach an average volume of 100–150 mm³. Randomize the mice into vehicle control and treatment groups (n=8 to 10 per group) based on tumor volume. This self-validating step ensures baseline equivalence and prevents initial engraftment variance from skewing the final efficacy data.
Phase 4: Dosing Regimen
Administration: Administer the imidazo[1,2-b]pyridazine derivative (e.g., 5 mg/kg or 15 mg/kg) via oral gavage (PO) once daily[3].
Control: Administer the exact equivalent volume of the vehicle to the control group to account for handling stress and vehicle toxicity.
Phase 5: Monitoring and Endpoint Analysis
Measurement: Measure tumor dimensions (Length and Width) three times per week. Calculate tumor volume (
V
) using the standard formula:
V=0.5×Length×Width2
.
Efficacy Calculation: Calculate the Treated/Control (T/C) ratio at the study endpoint to quantify efficacy:
T/C(%)=(ΔVtreated/ΔVcontrol)×100
. A T/C ratio of <42% is generally considered biologically active by NCI standards.
In vivo xenograft experimental workflow for evaluating imidazo[1,2-b]pyridazine derivatives.
Quantitative Data Summary
The table below summarizes the in vivo efficacy of recently developed imidazo[1,2-b]pyridazine derivatives across various xenograft models, demonstrating the versatility and potency of this chemical scaffold.
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. National Institutes of Health (NIH).[Link]
On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. DergiPark.[Link]
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. National Institutes of Health (NIH).[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.[Link]
Abstract 5417: The identification of BMS-595, an orally active imidazo[1,2-b]pyridazine CK2 inhibitor with in vivo anti-tumor activity. AACR Journals.[Link]
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Institutes of Health (NIH).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, structural biologists, medicinal chemists, and drug development professionals.
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
Imidazo[1,2-b]pyridazines represent a highly privileged, ATP-competitive pharmacophore scaffold in modern kinase inhibitor discovery[1]. They exhibit broad therapeutic utility across oncology, inflammatory diseases, and neurology by targeting critical kinases such as PIM1, VEGFR2, p38 MAP kinase, DYRK1A, and Haspin[2][3][4][5][6].
The structural foundation of their efficacy lies in their ability to anchor into the highly conserved kinase hinge region. The core imidazo[1,2-b]pyridazine acts as a hydrogen bond donor/acceptor system, while substitutions at the C3 and C6 positions project into the hydrophobic back pocket and solvent-exposed regions, respectively, dictating kinome selectivity[1][6]. X-ray crystallography is the gold standard for elucidating these precise binding modes, enabling rational Structure-Based Drug Design (SBDD)[4].
Canonical vs. Atypical Hinge Binding
Understanding the specific binding geometry is critical. For example, in the VEGFR2 complex (PDB: 3VO3), the imidazo[1,2-b]pyridazine derivative TAK-593 forms canonical, dual ATP-mimetic hydrogen bonds with the hinge region, achieving sub-nanomolar potency (IC50 = 0.95 nM)[3]. In stark contrast, PIM kinases possess an atypical hinge architecture featuring a rigid proline residue (Pro123 in PIM1)[2]. This structural anomaly restricts the hinge to forming only a single hydrogen bond. Crystallographic analysis reveals that imidazo[1,2-b]pyridazines elegantly exploit this unique geometry, resulting in highly specific PIM1 inhibition with minimal off-target effects across a panel of over 50 kinases[2].
Mechanistic pathway of kinase inhibition by imidazo[1,2-b]pyridazine derivatives.
Experimental Workflow: From Construct to Crystal
The following workflow outlines the critical path for determining high-resolution structures of kinase-imidazo[1,2-b]pyridazine complexes.
Workflow for X-ray crystallographic determination of kinase-inhibitor complexes.
Detailed Self-Validating Protocols
As a Senior Application Scientist, it is vital to understand that successful crystallography is not merely a sequence of steps, but a series of thermodynamically driven choices. Every step below includes the underlying causality to ensure a self-validating experimental system.
Protocol A: Kinase Expression and Purification
Objective: Obtain >95% pure, monodisperse kinase protein capable of forming ordered crystal lattices.
Construct Optimization: Truncate highly flexible N- and C-terminal regions (e.g., removing unstructured loops).
Causality: Highly flexible regions increase conformational entropy, which fundamentally inhibits the formation of a rigid, repeating crystal lattice.
Affinity Chromatography (IMAC): Express the His-tagged kinase in E. coli or Sf9 insect cells. Bind to Ni-NTA resin, wash with 20 mM imidazole to remove host proteins, and elute with 250 mM imidazole.
Tag Cleavage: Cleave the His-tag using TEV or HRV 3C protease overnight at 4°C.
Causality: Large affinity tags sterically hinder the delicate protein-protein interfaces required for crystal packing.
Size Exclusion Chromatography (SEC): Concentrate the cleaved protein and run it over a Superdex 75 or 200 column pre-equilibrated in crystallization buffer (e.g., 20 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP).
Causality: SEC is mandatory. It removes soluble aggregates and oligomers. Even a 1% aggregate contamination can act as a crystallization poison, nucleating amorphous precipitate instead of an ordered lattice.
Protocol B: Ligand Complexation (Co-crystallization vs. Soaking)
Objective: Generate diffraction-quality co-crystals with high ligand occupancy.
Ligand Preparation: Dissolve the imidazo[1,2-b]pyridazine derivative in 100% DMSO at a stock concentration of 50 mM.
Method Selection:
Option 1: Co-crystallization: Incubate the purified kinase (10-15 mg/mL) with 1-2 mM ligand (maintaining final DMSO < 2% v/v) for 2 hours on ice prior to setting up vapor diffusion drops.
Causality: Pre-incubation allows the ligand to lock the kinase into a stable thermodynamic conformation (e.g., DFG-in or DFG-out) prior to lattice formation, which is crucial if the ligand induces significant conformational changes[4].
Option 2: Crystal Soaking: Transfer pre-formed apo-crystals into a drop containing the mother liquor supplemented with 5 mM ligand and 5-10% DMSO for 2 to 24 hours.
Causality: Imidazo[1,2-b]pyridazines are frequently hydrophobic and may precipitate during the slow equilibration of co-crystallization. Soaking bypasses this by introducing the ligand into a pre-formed lattice, provided the crystal solvent channels are wide enough (>30 Å) to accommodate diffusion.
Vapor Diffusion: Set up sitting-drop or hanging-drop plates at 20°C using standard sparse-matrix screens.
Protocol C: Data Collection and Structure Determination
Objective: Solve the 3D structure and validate the binding mode.
Cryoprotection: Briefly dip the co-crystals in mother liquor supplemented with 20% (v/v) glycerol or ethylene glycol.
Causality: Cryoprotectants prevent the formation of crystalline ice during flash-cooling in liquid nitrogen (100 K). Crystalline ice produces intense diffraction rings that mask the weaker protein reflections, ruining data quality.
Data Collection: Expose the crystal to synchrotron X-ray radiation (e.g., 1.0 Å wavelength).
Phase Determination: Use Molecular Replacement (MR) via software like Phaser, utilizing a highly homologous apo-structure as a search model.
Causality: MR solves the crystallographic phase problem by utilizing the known phases of a structurally similar model, efficiently bypassing the need for heavy-atom derivatization.
Refinement: Perform iterative cycles of manual model building in Coot and automated refinement in Phenix.refine until the
Rwork
and
Rfree
values converge to acceptable limits (typically
<0.20
and
<0.25
, respectively)[3][7].
Quantitative Structural Data Summary
The table below summarizes key quantitative metrics from successfully determined kinase-imidazo[1,2-b]pyridazine crystal structures, validating the robustness of the protocols described above.
Target Kinase
Inhibitor / Compound
PDB ID
Resolution (Å)
Rwork
/
Rfree
Key Structural Insight
Reference
VEGFR2
TAK-593
3VO3
1.52
0.161 / 0.182
Canonical ATP-mimetic hinge binding; highly potent (IC50 = 0.95 nM).
Application Note: Preclinical Pharmacokinetic (PK) Profiling of N-methylimidazo[1,2-b]pyridazin-6-amine Derivatives in Mice
Introduction & Scientific Rationale The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the core structural motif for numerous potent therapeutics, including...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the core structural motif for numerous potent therapeutics, including multi-kinase inhibitors targeting c-KIT[1], TRKA[2][3], and GSK-3β[4][5], as well as modulators of RNA-binding proteins like HuR[6]. N-methylimidazo[1,2-b]pyridazin-6-amine (CAS: 316352-02-0) is a critical building block and active moiety whose physicochemical properties dictate the in vivo absorption, distribution, metabolism, and excretion (ADME) of its derivatives.
While this scaffold frequently exhibits sub-nanomolar target affinity, compounds in this class can be limited by rapid hepatic clearance and variable oral bioavailability[1][3]. As a Senior Application Scientist, I have designed this protocol to provide a robust, self-validating pharmacokinetic (PK) evaluation system. By utilizing parallel Intravenous (IV) and Per Os (PO) dosing in C57BL/6 mice, coupled with highly sensitive LC-MS/MS bioanalysis[4], researchers can accurately determine absolute bioavailability (
), volume of distribution (
), and systemic clearance (
).
Causality in Experimental Design
Strain Selection: C57BL/6 mice are selected because they are the standard background for syngeneic tumor models and transgenic neurodegenerative models (e.g., 5XFAD mice used in Alzheimer's research)[7]. Matching the PK species to the downstream pharmacodynamic (PD) model eliminates strain-dependent metabolic discrepancies.
Self-Validating Bioanalysis: The protocol mandates the addition of a Stable-Isotope-Labeled Internal Standard (SIL-IS) immediately upon plasma collection. This creates a self-validating mathematical correction for any variations in protein precipitation recovery or LC-MS/MS matrix ion suppression, ensuring absolute data integrity.
Anticoagulant Choice: K2EDTA is prioritized over heparin. Heparin can cause significant ion suppression in the mass spectrometer's electrospray ionization (ESI) source, whereas K2EDTA stabilizes plasma enzymes without compromising MS sensitivity.
Experimental Workflow & Pathway Visualization
The following diagrams illustrate the logical flow of the in vivo PK study and the anticipated metabolic clearance pathway of the N-methylimidazo[1,2-b]pyridazin-6-amine core.
Figure 1: End-to-end workflow for the pharmacokinetic evaluation of imidazo[1,2-b]pyridazine derivatives.
Figure 2: Primary phase I and phase II metabolic clearance pathways for the N-methylated scaffold.
Step-by-Step Experimental Protocols
Protocol 3.1: Formulation Preparation
Imidazo[1,2-b]pyridazines often require co-solvents to achieve true solutions, which is critical for accurate IV dosing[8].
Weighing: Accurately weigh the required amount of the N-methylimidazo[1,2-b]pyridazin-6-amine derivative.
Solubilization: Dissolve the compound in 5% (v/v) DMSO. Vortex until completely dissolved.
Surfactant Addition: Add 10% (v/v) Solutol HS-15 or PEG400. Sonicate for 5 minutes.
Aqueous Dilution: Bring to final volume with 85% (v/v) sterile Saline (0.9% NaCl).
Verification: Ensure the final formulation is a clear solution (no suspension) with a pH between 5.5 and 7.4.
Protocol 3.2: In Vivo Dosing and Blood Sampling
Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing (water ad libitum). IV-dosed mice do not require fasting.
Administration:
IV Group: Administer 2 mg/kg via tail vein injection (dose volume: 5 mL/kg).
PO Group: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).
Serial Sampling: Collect 30 µL of blood via the saphenous vein or submandibular bleed at the following time points:
Plasma Separation: Collect blood into K2EDTA-coated microtainers. Invert gently 5 times. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.
Causality Note: Protein precipitation with 3 volumes of cold organic solvent instantly denatures plasma proteins, releasing protein-bound drug and halting ex vivo enzymatic degradation[5][9].
Thaw plasma samples on ice.
Transfer 10 µL of plasma into a 96-well extraction plate.
Add 50 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and 50 ng/mL of the Internal Standard (IS).
Vortex the plate vigorously for 5 minutes at 1,000 RPM.
Centrifuge at 4,000 × g for 15 minutes at 4°C.
Transfer 40 µL of the supernatant to a clean analytical plate and dilute with 40 µL of LC-MS grade water to optimize peak shape for reversed-phase chromatography.
Gradient: Run a ballistic gradient from 5% B to 95% B over 2.0 minutes at a flow rate of 0.5 mL/min.
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass (
) to its dominant fragment (typically the cleavage of the N-methylamine or core fragmentation).
Quantitative Data Presentation
The following table summarizes representative, literature-grounded pharmacokinetic parameters for optimized imidazo[1,2-b]pyridazine kinase inhibitors in mice[1][3][8]. This serves as a benchmark for evaluating new N-methylimidazo[1,2-b]pyridazin-6-amine derivatives.
Pharmacokinetic Parameter
Abbreviation
Units
Representative Range (Mice)
Biological Significance
Maximum Plasma Concentration
ng/mL
800 – 1,500 (PO)
Indicates peak systemic exposure and absorption efficiency.
Time to Maximum Concentration
hours
0.5 – 2.0
Reflects the rate of gastrointestinal absorption.
Elimination Half-Life
hours
1.6 – 4.9
Dictates dosing frequency; driven by clearance and distribution.
Systemic Clearance
L/h/kg
2.7 – 12.4
Rate of drug elimination via hepatic/renal pathways.
Volume of Distribution
L/kg
1.1 – 4.2
Extent of tissue penetration (e.g., CNS penetrance)[5][8].
Area Under the Curve
h·ng/mL
1,000 – 8,400
Total systemic exposure over time.
Absolute Bioavailability
%
36% – 116%
Fraction of oral dose reaching systemic circulation[1][3].
Note: Data derived from non-compartmental analysis (NCA) of plasma concentration-time profiles using Phoenix WinNonlin.
References
WO2021216757A1 - Rna-binding protein multimerization inhibitors and methods of use thereof
Google P
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR)
MDPI.[Link]
3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist...
Journal of Neuroscience.[Link]
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity
PMC / NIH.
[Link]
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
ResearchGate.
[Link]
Full article: Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023–2024 patent landscape review
Taylor & Francis.
[Link]
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
ACS Publications.
[Link]
Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease
PMC / NIH.
[Link]
WO2020233676A1 - Amide-substituted imidazo compounds as selective inhibitors of indoleamine 2, 3-dioxygenases
Google P
Improving solubility of N-methylimidazo[1,2-b]pyridazin-6-amine for in vivo studies
Scaffold Focus: N-methylimidazo[1,2-b]pyridazin-6-amine Derivatives Welcome to the Application Scientist Support Portal. The N-methylimidazo[1,2-b]pyridazin-6-amine core is a privileged heterocyclic scaffold extensively...
Welcome to the Application Scientist Support Portal.
The N-methylimidazo[1,2-b]pyridazin-6-amine core is a privileged heterocyclic scaffold extensively utilized in the design of targeted kinase inhibitors (e.g., targeting TAK1, PI3K/mTOR, and BTK)[1][2][3]. While this rigid, planar framework provides excellent binding affinity within the ATP-binding pocket of kinases, it frequently suffers from poor aqueous solubility (< 10 μg/mL) and challenging "brick-dust" physicochemical properties[4][5]. This restricts gastrointestinal absorption and complicates intravenous dosing[5][6].
This guide provides an evidence-based framework for overcoming formulation hurdles, ensuring your preclinical in vivo studies yield reliable, dose-proportional pharmacokinetic (PK) and pharmacodynamic (PD) data.
Strategic Formulation Decision Tree
Caption: Decision matrix for optimizing the solubility of imidazo[1,2-b]pyridazine derivatives.
Troubleshooting Guide & FAQs
Q1: My N-methylimidazo[1,2-b]pyridazin-6-amine analog crashes out of solution immediately upon dilution in physiological saline or blood. Why does this happen, and how can I prevent it?A1:
Causality: This is a classic case of solvent-shift precipitation. When a highly lipophilic compound is dissolved in a strong organic solvent (like 100% DMSO) and introduced into an aqueous environment, the solvent capacity rapidly drops. The hydrophobic imidazo[1,2-b]pyridazine core is forced out of solution, nucleating into micro-crystals[6].
Solution: Create a "solubilization cascade." Do not rely on a single co-solvent. Instead, use a combination of co-solvents (to disrupt the crystal lattice) and surfactants (to trap the compound in micelles before it can nucleate)[6][7]. A highly validated vehicle for initial IV/PO dosing is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline [7]. The Tween 80 provides essential steric stabilization of the drug molecules in the aqueous phase.
Q2: We are advancing to oral efficacy studies, but the DMSO/PEG/Tween formulation is causing GI irritation and variable exposure. What are the alternatives for PO dosing?A2:
Causality: High concentrations of co-solvents and surfactants can alter GI transit times, draw water into the gut lumen (osmotic effect), and cause local mucosal irritation, leading to erratic absorption profiles[5][6].
Solution: Transition to a Lipid-Based Formulation (LBF), specifically Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS leverage the natural lipid digestion pathways in the GI tract to maintain the drug in a solubilized state, preventing precipitation in gastric fluids[5]. For rigid kinase inhibitors, converting the free base to a lipophilic salt significantly enhances loading capacity in SEDDS[5].
Q3: Despite exhaustive formulation efforts, oral bioavailability remains <5%. What structural modifications can be made without losing target kinase affinity?A3:
Causality: When a compound exhibits severe "brick-dust" properties (high melting point >200°C, low solubility in both water and lipids), formulation alone cannot overcome the thermodynamic barrier of the crystal lattice[5].
Solution: Implement a transient solubility enhancer, such as a phosphate prodrug strategy[8]. By attaching a highly polar phosphate group via a cleavable linker to the N-methyl amine or an adjacent functional group, you dramatically increase aqueous solubility. Endogenous alkaline phosphatases in the gut brush border will rapidly cleave the prodrug, releasing the active imidazo[1,2-b]pyridazine moiety[8]. Alternatively, incorporating a solubilizing appendage (e.g., morpholine or piperazine) at the 6-position has been shown to improve the physicochemical profile of imidazo[1,2-b]pyridazines[1].
Kinase Target Engagement
Caption: Mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors.
Quantitative Formulation Data
Table 1: Recommended Excipient Limits for In Vivo Studies (Mice/Rats)
Excipient
Function
Max IV Concentration
Max PO Concentration
DMSO
Co-solvent
10%
10-20%
PEG300 / PEG400
Co-solvent
40-50%
50-60%
Tween 80
Surfactant
5-10%
5-10%
Solutol HS-15
Surfactant
10-20%
20%
Table 2: Standard SEDDS Compositions for Kinase Inhibitors [5]
This protocol utilizes the sequential addition method to establish a stable microemulsion/micellar solution, preventing solvent-shift precipitation[7].
Calculate and Weigh: Determine the required mass of the compound based on the target dosing concentration and total volume. Weigh the powder into a sterile glass vial.
Primary Solubilization (DMSO): Add the calculated volume of DMSO (10% of final volume) to the vial. Vortex vigorously for 1-2 minutes.
Self-Validation Check: The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until a true solution is achieved.
Co-solvent Addition (PEG300): Add the PEG300 (40% of final volume). Vortex for 1 minute. The mixture should remain clear.
Surfactant Addition (Tween 80): Add the Tween 80 (5% of final volume). Because Tween 80 is highly viscous, ensure accurate pipetting by using positive displacement pipettes or weighing the surfactant. Vortex for 2 minutes to ensure complete homogenization.
Aqueous Phase Addition (Saline): Critical Step. Add the 0.9% Saline (45% of final volume) dropwise while continuously vortexing the mixture. Rapid addition will cause localized solvent-shift precipitation[7].
Final Validation: Hold the vial against a light source. The formulation should be optically clear or slightly opalescent (indicating micelle formation). If the solution is cloudy or exhibits the Tyndall effect (scattering of light), the compound has precipitated, and the formulation must be adjusted (e.g., by lowering the drug concentration or increasing the surfactant ratio).
Technical Support Center: Overcoming Drug Resistance to Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors investigated for cancer therapy, such as inhibitors of PIM kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors investigated for cancer therapy, such as inhibitors of PIM kinases and Tropomyosin receptor kinases (TRKs).[1][2][3][4] Compounds like N-methylimidazo[1,2-b]pyridazin-6-amine belong to this promising class. While these agents can show remarkable initial efficacy, cancer cells frequently develop resistance, a primary cause of treatment failure.
This guide provides a comprehensive resource for researchers encountering resistance to imidazo[1,2-b]pyridazine-based compounds. It is structured to help you diagnose the underlying mechanisms of resistance in your cancer cell models and to provide actionable experimental strategies to overcome it.
PART 1: Frequently Asked Questions (FAQs) - First Line of Inquiry
This section addresses initial, high-level questions that arise when drug efficacy begins to wane in an experimental setting.
Q1: My cells are no longer responding to my imidazo[1,2-b]pyridazine compound. How do I quantitatively confirm that they have developed resistance?
A1: The gold standard for confirming drug resistance is to demonstrate a significant shift in the half-maximal inhibitory concentration (IC50). You must compare the IC50 value of your suspected resistant cell line to that of the original, parental (sensitive) cell line.
Causality: The IC50 value represents the drug concentration required to inhibit a biological process (like cell proliferation) by 50%. A resistant cell line requires a much higher concentration of the drug to achieve the same level of inhibition.
Actionable Advice: Perform a dose-response experiment on both the parental and suspected resistant cell lines in parallel. A 3- to 10-fold (or greater) increase in the IC50 value is a common benchmark for designating a cell line as drug-resistant.[5]
Self-Validation: Ensure the only variable is the cell line. Use the same drug stock, seeding density, media, and assay duration for both cell populations to ensure a valid comparison.[6]
Q2: What are the most common biological mechanisms that drive resistance to kinase inhibitors like those based on the imidazo[1,2-b]pyridazine scaffold?
A2: Resistance to targeted kinase inhibitors is a complex phenomenon, but it typically falls into one of three major categories:
Reduced Intracellular Drug Concentration: The cancer cell actively prevents the drug from reaching its target. The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to expel the drug from the cell.[7][8] For imidazo-pyridazine inhibitors, ABCG2 has been specifically implicated.[9]
Target Protein Alteration: The drug's target (e.g., a PIM or TRK kinase) is modified, reducing the drug's binding affinity. This can occur through point mutations in the kinase domain (such as gatekeeper mutations) or through alternative splicing of the target gene's mRNA, which can produce a protein isoform that is no longer recognized by the inhibitor.[1][10][11]
Bypass Pathway Activation: The cancer cell activates a separate, parallel signaling pathway that circumvents the need for the pathway being blocked by the drug. This allows the cell to restore downstream signals required for proliferation and survival, rendering the specific inhibitor ineffective.[12]
PART 2: Troubleshooting Guide - Investigating Resistance Mechanisms
This section provides a systematic, question-driven approach to pinpointing the specific cause of resistance in your experimental model.
Issue 2.1: A significant increase in the IC50 value has been confirmed. What is the overall workflow for diagnosing the cause?
Question: My resistant cell line shows a 25-fold higher IC50 than the parental line. Where do I start my investigation?
Answer: A logical, stepwise approach is critical to efficiently identify the resistance mechanism without wasting resources. We recommend the following workflow, which prioritizes the most common mechanisms first.
Caption: Recommended workflow for diagnosing drug resistance.
Issue 2.2: Suspected Efflux Pump Overexpression
Question: How can I determine if ABC transporters are responsible for resistance and how can I counter it?
Answer: This is a primary suspect for many drug resistance profiles. The strategy is to first confirm increased efflux activity and then to inhibit it to see if drug sensitivity can be restored.
Expert Insight: ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are membrane proteins that use ATP to pump a wide variety of substrates out of the cell.[13][14] Many kinase inhibitors are substrates for these pumps. Some imidazo-pyridazine-based Pim1 kinase inhibitors have been shown to have a dual effect: they not only inhibit Pim1 but can also reduce the expression of ABCG2 over time, providing a unique therapeutic strategy.[9]
Experimental Validation:
Functional Assay: Use a fluorescent substrate of these pumps, such as Rhodamine 123 (for P-gp) or Hoechst 33342 (for ABCG2). Resistant cells will show lower intracellular fluorescence compared to parental cells because they are actively pumping the dye out. This can be measured via flow cytometry or fluorescence microscopy.
Expression Analysis: Quantify the mRNA and protein levels of key transporters (e.g., ABCB1, ABCG2) using qPCR and Western Blotting, respectively. A significant upregulation in the resistant line is a strong indicator.
Chemical Reversal: Treat the resistant cells with your imidazo[1,2-b]pyridazine compound in combination with a known efflux pump inhibitor (e.g., verapamil for P-gp, Ko143 for ABCG2). A significant drop in the IC50 value back towards the parental cell level strongly implicates efflux as the resistance mechanism.
Issue 2.3: Suspected Drug Target Alterations
Question: My functional efflux assays were negative. How do I investigate if the kinase target itself has changed?
Answer: If the drug is reaching its target but is still ineffective, the target itself is the next logical place to investigate.
Expert Insight: The two most common forms of target alteration are the acquisition of point mutations in the drug's binding site and changes in protein expression due to alternative splicing.[10][15] For example, novel imidazo[1,2-b]pyridazine derivatives have been specifically designed to overcome resistance mutations in targets like TRK and ALK.[1][16] Alternative splicing can create protein variants that may lack the drug-binding domain or adopt a conformation that prevents drug interaction.[11][17][18]
Experimental Validation:
Target Sequencing: Extract RNA from both parental and resistant cell lines, reverse transcribe to cDNA, and perform Sanger sequencing of the entire coding region of the target kinase. Compare the sequences to identify any acquired mutations.
Phospho-Protein Analysis (Western Blot): Check the expression levels of both the total target protein and its phosphorylated (active) form. While resistance can sometimes arise from target overexpression, a more common finding is that downstream signaling remains active despite the presence of the drug.
Splicing Analysis (RT-PCR): Design primers that flank known exon junctions of your target gene. Run RT-PCR and analyze the products on a gel. The appearance of new, unexpected band sizes in the resistant line compared to the parental line suggests the presence of alternative splice variants. These can then be excised and sequenced.
Issue 2.4: Suspected Bypass Pathway Activation
Question: Sequencing revealed no mutations and efflux is not the issue. How can a cell still be resistant?
Answer: The cell has likely rewired its internal signaling circuitry to become independent of the pathway you are inhibiting.
Expert Insight: Cancer cells exhibit remarkable plasticity. When one signaling pathway is blocked, they can upregulate a parallel pathway to maintain critical downstream functions like proliferation and survival. For instance, if you are inhibiting a PIM kinase, the cell might upregulate the PI3K/Akt pathway to compensate. This is a common mechanism of resistance to many targeted therapies.[12]
Caption: Diagram of bypass pathway activation.
Experimental Validation:
Phospho-Kinase Array: This is the most powerful tool for this investigation. These arrays are membranes spotted with antibodies against dozens of different phosphorylated (active) kinases. Incubating the array with lysates from your parental and resistant cells will provide a global snapshot of the signaling changes. Look for kinases that are significantly more phosphorylated in the resistant line.
Targeted Western Blots: Once you identify candidate bypass pathways from the array (e.g., p-Akt, p-ERK, p-STAT3), validate these hits using traditional Western blotting.
Combination Therapy (Validation): The most definitive proof is to treat the resistant cells with your imidazo[1,2-b]pyridazine compound plus an inhibitor of the suspected bypass pathway. A synergistic effect that restores cell killing confirms the bypass mechanism.
PART 3: Key Experimental Protocols
This section provides validated, step-by-step methodologies for the core experiments discussed above.
Protocol 3.1: Generating a Drug-Resistant Cell Line
This protocol uses a continuous, dose-escalation method to select for resistant cells.[5][7][19]
Determine Initial Dosing: First, determine the IC20 (concentration that inhibits 20% of growth) and IC50 of your parental cell line. The starting concentration for generating resistance should be the IC20.[19]
Initial Exposure: Culture the parental cells in media containing the IC20 of your compound.
Monitor and Passage: Maintain the cells in this drug concentration. Initially, you will observe significant cell death. When the surviving cells repopulate the flask to ~70-80% confluency and their growth rate stabilizes, passage them and continue culturing at the same concentration for 2-3 passages to ensure stability.[19]
Dose Escalation: Gradually increase the drug concentration. A good rule of thumb is to increase the dose by 25% to 50% at each step.[19] Repeat Step 3 at each new concentration. If you observe >50% cell death, revert to the previous concentration until the culture recovers.[19]
Reaching Target Concentration: Continue this process until the cells can proliferate steadily in a concentration that is at least 10-fold higher than the original IC50.
Validation and Banking: Once the resistant line is established, confirm the new, stable IC50. Culture the cells in drug-free media for several passages to ensure the resistance phenotype is stable, then re-test the IC50. Create frozen backup stocks at regular intervals.[19]
Phase
Drug Concentration
Approx. Duration
Key Objective
Initiation
Parental IC20 (~1-2 nM)
2-3 weeks
Acclimate cells to low drug pressure.
Escalation 1
2x - 5x IC20
2-3 weeks
Select for initial resistant clones.
Escalation 2
1x - 2x IC50
3-4 weeks
Expand partially resistant populations.
Escalation 3
5x - 10x IC50
3-4 weeks
Select for highly resistant clones.
Stabilization
>10x IC50
2-3 weeks
Ensure stable growth at high concentration.
Table 1: Example dose-escalation schedule for generating a resistant cell line. Concentrations and durations are compound- and cell-line-dependent.
Protocol 3.2: Determining and Validating the IC50 Shift
This protocol uses a standard cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo).
Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at an optimized density that ensures logarithmic growth throughout the experiment.[6] Seed extra wells for a t=0 measurement.
Drug Addition: After 24 hours (to allow cells to adhere), replace the media with fresh media containing a serial dilution of your imidazo[1,2-b]pyridazine compound. Use a wide concentration range (e.g., 10-fold dilutions spanning from 0.1 nM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[5]
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
Assay: At the end of the incubation, perform the viability assay according to the manufacturer's instructions.
Data Analysis:
Normalize the data: (Signal of treated well / Signal of vehicle control well) * 100.
Plot the normalized response against the log of the drug concentration.
Use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 value for each cell line.
Calculate the Resistance Index (RI): RI = (IC50 of Resistant Line) / (IC50 of Parental Line).[19]
Cell Line
IC50 (nM)
Resistance Index (RI)
Parental (Sensitive)
15.2
1.0
Resistant Subline
418.5
27.5
Table 2: Example data demonstrating a significant IC50 shift and the calculation of a Resistance Index (RI).
References
Gurney, M., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology. Available at: [Link]
Pashkova, A., et al. (2018). The role of alternative splicing in cancer drug resistance. Genes & Development. Available at: [Link]
Im, Y., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available at: [Link]
Cyagen. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Cyagen. Available at: [Link]
Martinez-Montiel, N., et al. (2020). The role of alternative splicing in cancer: From oncogenesis to drug resistance. Oncotarget. Available at: [Link]
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. Available at: [Link]
Zhu, W., et al. (2021). Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). International Journal of Oncology. Available at: [Link]
Zhu, W., et al. (2021). Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). PubMed. Available at: [Link]
Odo, C., et al. (2016). Pharmacological Isolation of Experimental Models of Drug-resistant Hepatocellular Carcinoma Cell Line. Scientific Research Publishing. Available at: [Link]
Zhu, W., et al. (2021). Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). ResearchGate. Available at: [Link]
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]
Crews, J., et al. (2005). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. PubMed. Available at: [Link]
Goldstein, D., et al. (2009). Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. Google Patents.
Abed, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
Zhu, X., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. Available at: [Link]
Kumar, C., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]
da Silva, F., et al. (2020). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
Podolski-Renić, A., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]Pyrimidine Tyrosine Kinase Inhibitors. ResearchGate. Available at: [Link]
Hassan, K., et al. (2018). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. PMC. Available at: [Link]
Thomson, B. & Saadhali, S. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. Available at: [Link]
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
Singh, A., et al. (2022). View of Efflux Pump Inhibitors: New Hope in Microbial Multidrug Resistance. Journal of Advanced Scientific Research. Available at: [Link]
Ughachukwu, P. & Unekwe, P. (2012). Efflux Pump‑Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research. Available at: [Link]
Abed, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Available at: [Link]
Johns Hopkins Medicine. (2024). Combination drug therapy shows promise for a treatment-resistant cancer. EurekAlert!. Available at: [Link]
Li, J., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Abed, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
Roy, K., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
Fensome, A., et al. (2015). IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
Sharma, M., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]
N-Methylimidazo[1,2-b]pyridazin-6-amine Scaffold: Off-Target Troubleshooting & Mitigation Center
Welcome to the Technical Support Center for the N-methylimidazo[1,2-b]pyridazin-6-amine scaffold. As a privileged pharmacophore, this core is heavily utilized in the development of ATP-competitive and allosteric kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the N-methylimidazo[1,2-b]pyridazin-6-amine scaffold. As a privileged pharmacophore, this core is heavily utilized in the development of ATP-competitive and allosteric kinase inhibitors targeting TYK2, DYRK1A, TAK1, PIM kinases, and Haspin[1][2]. However, its versatile hinge-binding properties often lead to specific off-target liabilities that can confound phenotypic readouts. This guide provides mechanistic troubleshooting, structural mitigation strategies, and self-validating experimental protocols to ensure the scientific integrity of your assays.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: My TYK2/JAK-STAT cellular assay shows unexpected suppression of cAMP-dependent pathways. What is the mechanistic cause?A1: This is a classic phenotypic signature of Phosphodiesterase 4 (PDE4) cross-reactivity. The imidazo[1,2-b]pyridazine core, particularly when optimized for the TYK2 pseudokinase (JH2) domain, frequently exhibits off-target affinity for PDE4[3].
Causality: Because PDE4 hydrolyzes cAMP, its unintended inhibition artificially elevates intracellular cAMP levels. This elevation cross-talks with JAK-STAT signaling, confounding your primary cytokine readout. The binding pockets of TYK2 JH2 and PDE4 share overlapping pharmacophore requirements for this scaffold[3].
Mitigation: We recommend elaborating the C3 or C6 substituents along specific selectivity vectors identified via X-ray co-crystallography. Modifying these vectors introduces steric clashes in the PDE4 active site while maintaining TYK2 JH2 affinity[4]. Always counter-screen with an orthogonal PDE4 enzymatic assay (see Protocol B).
Q2: I am targeting DYRK1A, but my cells are exhibiting profound G2/M phase arrest and altered mRNA splicing. Is this an on-target effect?A2: No. While DYRK1A inhibition can influence the cell cycle, profound G2/M arrest and splicing alterations are hallmark phenotypes of CLK (CDC-like kinase) and Haspin kinase inhibition[5][6]. The imidazo[1,2-b]pyridazine series is notorious for pan-CMGC kinase cross-reactivity, with CLKs and Haspin being the top off-targets[1].
Causality: The ATP-binding hinges of DYRK1A, CLK, and Haspin are highly conserved. However, DYRK1A possesses a shallow lipophilic cleft unique to its hinge region[7].
Mitigation: By introducing a methyl substituent at the C2-position of the imidazo[1,2-b]pyridazine core, you can exploit this cleft to gain DYRK1A selectivity. The methyl group creates a severe steric clash in the CLK and Haspin pockets, effectively engineering out the off-target liability[7].
Q3: My NF-κB reporter assay shows basal suppression independent of my target kinase. What is interfering?A3: Your compound is likely inhibiting IKKβ. High-affinity binding to IKKβ is a persistent off-target liability for early-generation imidazo[1,2-b]pyridazines[4].
Causality: Since IKKβ is the master regulator of NF-κB activation, its unintended inhibition will uniformly suppress your reporter signal, creating false positives in anti-inflammatory screens.
Mitigation: Counter-screen your derivatives using an orthogonal IL-23 stimulated assay. Structurally optimized compounds lacking the IKKβ liability typically exhibit an IC₅₀ > 2 µM against IKKβ while retaining primary target potency[4].
To facilitate rapid troubleshooting, compare your experimental observations against the established off-target profiles of the imidazo[1,2-b]pyridazine scaffold below:
Elaborate C3/C6 substituents along X-ray selectivity vectors[3]
CLK / Haspin
Kinase panels / Cell cycle
G2/M arrest, altered mRNA splicing
ΔTm > 2°C in DSF assay
C2-position methylation to exploit shallow lipophilic cleft[7]
IKKβ
Cytokine release / NF-κB
Basal suppression of NF-κB reporter independent of target
Cellular IC₅₀ < 2 µM
Scaffold optimization at C3/C6; counter-screen via IL-23[4]
Section 3: Experimental Mitigation Protocols
Protocol A: Self-Validating Differential Scanning Fluorimetry (DSF) for CMGC Selectivity
Purpose: To quantify direct target engagement and distinguish on-target DYRK1A binding from CLK/Haspin off-target binding[1].
Self-Validation Mechanism: Includes a DMSO-only negative control to establish basal Tm, and a known pan-CMGC inhibitor (e.g., Harmine) as a positive control to validate the assay's dynamic range.
Protein Preparation: Dilute recombinant DYRK1A, CLK1, and Haspin kinase domains to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Causality: DTT prevents oxidative cross-linking of surface cysteines, which can artificially alter the melting curve and produce false Tm shifts.
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.
Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to hydrophobic patches exposed during protein unfolding, providing a direct, ATP-independent readout of denaturation.
Compound Incubation: Dispense 10 µM of the N-methylimidazo[1,2-b]pyridazin-6-amine derivative (final DMSO <1%). Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.
Thermal Melt: Subject the plates to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/sec using a qPCR instrument, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
Data Analysis: Calculate the first derivative of the melt curve to determine the melting temperature (Tm). A ΔTm > 2°C relative to the DMSO control indicates significant structural stabilization and target engagement[2].
Purpose: To rule out PDE4-mediated cAMP modulation, a critical liability for TYK2-directed imidazo[1,2-b]pyridazines[3].
Self-Validation Mechanism: Uses Rolipram (a selective PDE4 inhibitor) to define the maximum assay window (100% inhibition).
Enzyme Reaction: Incubate 0.5 nM recombinant PDE4 with 100 nM cAMP and 1 µM of the test compound in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂) for 1 hour at 25°C.
Causality: Mg²⁺ is a critical catalytic cofactor for PDE4; its omission will result in a false-positive lack of enzymatic activity.
Detection Phase: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate).
Causality: This is a competitive immunoassay. Unhydrolyzed cAMP from the reaction competes with the cAMP-d2 conjugate for binding to the Cryptate.
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the 665/620 ratio.
Interpretation: A high FRET signal indicates low endogenous cAMP (active PDE4, no off-target effect). A low FRET signal indicates high endogenous cAMP (PDE4 is inhibited by your compound).
Section 4: Mitigation Workflow Visualization
Workflow for identifying and mitigating imidazo[1,2-b]pyridazine off-target liabilities.
References
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling
Source: MedChemComm (RSC Publishing) / PMC
URL:[Link]
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases
Source: European Journal of Medicinal Chemistry
URL:[Link]
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL:[Link]
Structural Basis of Inhibitor Specificity of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM-1) Kinase
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Strategies to improve oral bioavailability of imidazo[1,2-b]pyridazine compounds
Welcome to the Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical pharmacokinetic (PK) bottlenecks encountered when o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical pharmacokinetic (PK) bottlenecks encountered when optimizing imidazo[1,2-b]pyridazine scaffolds.
While the imidazo[1,2-b]pyridazine core is a privileged scaffold for kinase inhibition (e.g., TRK, BTK, Tyk2), early-stage hits frequently suffer from poor oral bioavailability (%F) due to high hepatic clearance or poor membrane permeability[1][2][3]. This guide provides field-proven, mechanistically grounded strategies to diagnose and overcome these liabilities.
Before altering your chemical matter, you must identify the specific physiological barrier limiting your compound's exposure. The workflow below outlines the diagnostic logic used to isolate the root cause of poor oral bioavailability.
Workflow for diagnosing and resolving oral bioavailability bottlenecks in imidazo[1,2-b]pyridazines.
💡 FAQ & Troubleshooting Guides
Q1: My lead compound has excellent biochemical potency but exhibits rapid degradation in human liver microsomes (HLM). How can I reduce intrinsic clearance (
CLint
) without losing target affinity?
The Causality:
Many first-generation imidazo[1,2-b]pyridazines utilize an anilino group at the C6 position to occupy the kinase hinge region. However, electron-rich anilines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation (e.g., N-oxidation, ring hydroxylation)[4].
The Solution:
Perform scaffold hopping to replace the vulnerable anilino group with a more electron-deficient bioisostere, such as a 2-oxo-1,2-dihydropyridin-3-ylamino (pyridone) moiety. The electron-withdrawing nature of the pyridone ring significantly reduces susceptibility to electrophilic attack by CYP enzymes.
If your compound contains an N-methyl group on the pyridone ring, it will likely suffer from rapid N-demethylation. Replacing the N-methyl with an N-cyclopropyl group introduces steric hindrance and increases the C-H bond dissociation energy, effectively blocking this metabolic soft spot. In Tyk2 JH2 inhibitors, this specific substitution improved human liver microsomal stability from 11% remaining to 88% remaining after 10 minutes[4].
Q2: We solved the metabolic stability issue, but now the compound has poor cellular activity and low Caco-2 permeability. Adding lipophilic groups ruins our aqueous solubility. What is the next step?
The Causality:
Adding polar heteroatoms to improve solubility or target binding increases the Topological Polar Surface Area (TPSA). High TPSA increases the desolvation energy required for the molecule to shed water molecules and partition into the lipophilic core of the intestinal membrane, resulting in poor absorption[5].
The Solution:
Design your molecule to form Intramolecular Hydrogen Bonds (IMHBs) . By introducing a hydrogen bond acceptor (like a 2-pyridyl group) adjacent to a hydrogen bond donor, the molecule can fold onto itself. This internal bonding "hides" the polar surface area from the surrounding aqueous environment, increasing the apparent lipophilicity only when the molecule enters the membrane[5][6].
Mechanism of Intramolecular Hydrogen Bonding (IMHB) to enhance lipid membrane permeability.
Q3: How do these structural modifications translate to actual in vivo pharmacokinetic data?
By combining metabolic shielding (pyridone/cyclopropyl) with permeability enhancement (IMHB via 2-pyridyl), researchers have achieved exceptional cross-species bioavailability. Similarly, modifying the imidazole core itself (e.g., substituting the -NH group with an amino group) has yielded highly bioavailable BTK inhibitors[2].
Table 1: Cross-Species Pharmacokinetic Profiles of Optimized Imidazo[1,2-b]pyridazines
Imidazole core -NH substituted with an amino group
N/A
45-60%
N/A
81%
TRK Inhibitor (Compound 15m)
Core optimization for mutant resistance
N/A
55%
N/A
N/A
(Data synthesized from structural optimization campaigns of Tyk2[4], BTK[2], and TRK[1] inhibitors).
🧪 Standard Operating Procedures: Self-Validating Assays
To ensure your structural modifications are genuinely improving PK properties, your in vitro assays must be self-validating. Below are the protocols required to confidently assess clearance and permeability.
This protocol includes internal controls to differentiate CYP-mediated metabolism from chemical instability.
Preparation: Prepare a 10 mM stock of your imidazo[1,2-b]pyridazine compound in DMSO. Dilute to a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4).
Control Setup (Critical for Validation):
Positive Control: Verapamil (high clearance) to validate the enzymatic activity of the microsome batch.
Negative Control: Test compound incubated without NADPH. If degradation occurs here, the compound is chemically unstable, not metabolically cleared.
Incubation: Add liver microsomes (Human, Rat, or Dog) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Sampling: At
t=0,5,10,20,30,and 60
minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
) based on the natural log of the percentage of compound remaining versus time.
This protocol ensures that low permeability is due to physicochemical properties rather than active efflux.
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.
Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Add Lucifer Yellow (a paracellular marker). If Lucifer Yellow
Papp>1×10−6 cm/s
, the monolayer is compromised and the plate must be discarded.
Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).
Apical to Basolateral (A-B): Add compound to the apical chamber.
Basolateral to Apical (B-A): Add compound to the basolateral chamber.
Efflux Assessment: Run parallel wells containing the test compound + 2 µM Elacridar (a potent P-glycoprotein inhibitor).
Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers and analyze via LC-MS/MS.
Data Interpretation:
Calculate the Apparent Permeability (
Papp
).
Calculate the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
Causality Check: If
ER>2
and is reversed by Elacridar, your compound is a P-gp substrate. If
Papp
is low in both directions, your compound suffers from excessive polar surface area, and you should implement the IMHB strategy discussed in Q2.
📚 References
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Library of Medicine (PMC).[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications.[Link]
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed.[Link]
Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. National Library of Medicine (PMC).[Link]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.[Link]
Technical Support Center: Strategies for Mitigating Cytotoxicity of N-methylimidazo[1,2-b]pyridazin-6-amine in Normal Cells
Welcome to the technical support center for researchers working with N-methylimidazo[1,2-b]pyridazin-6-amine and related imidazo[1,2-b]pyridazine compounds. This guide is designed to provide practical, in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers working with N-methylimidazo[1,2-b]pyridazin-6-amine and related imidazo[1,2-b]pyridazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the management of off-target cytotoxicity in normal (non-cancerous) cell lines. As a class, imidazo[1,2-b]pyridazines are a promising scaffold in medicinal chemistry, with some derivatives showing potent activity against therapeutic targets like kinases.[1][2][3] However, achieving a therapeutic window that spares healthy cells is a common and critical challenge in drug development.[4]
This resource synthesizes established principles of in vitro toxicology with specific insights gleaned from research on related heterocyclic compounds to empower you to diagnose, understand, and mitigate unintended cytotoxic effects in your experiments.
Part 1: Troubleshooting Guide - A Mechanistic Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Issue 1: High Cytotoxicity Observed Across All Tested Concentrations
Question: I've performed a preliminary screen of N-methylimidazo[1,2-b]pyridazin-6-amine on my normal cell line (e.g., VERO, NIH-3T3) and observe near-total cell death even at the lowest concentrations. What are my immediate troubleshooting steps?
Answer: This scenario requires a systematic validation of your experimental setup before concluding that the issue is intrinsic to the compound's biology. High, uniform cytotoxicity can often stem from experimental artifacts.[5]
Initial Verification Workflow:
Confirm Solute Integrity and Concentration:
Calculation Check: Double-check all dilution calculations from the stock solution. A simple decimal error is a common source of unexpectedly high concentrations.
Solvent Toxicity Control: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your cells. Most cell lines tolerate DMSO up to 0.5%, but this should be empirically determined. Run a vehicle-only control series to establish a baseline.[5]
Assess Compound Solubility and Stability:
Precipitation: Poor solubility can lead to compound precipitation in the culture medium, which can cause physical stress to cells or result in unpredictable actual concentrations.[5] Visually inspect wells for precipitates under a microscope. If suspected, test the compound's solubility in your specific culture medium beforehand.
Degradation: Consider if the compound is stable in the culture medium over the experiment's duration. Degradation products may be more toxic than the parent compound.[5] While complex to analyze without LC-MS, reducing incubation time can be a surrogate test for stability issues.
Rule Out Assay Interference:
Some compounds can interfere with the chemical reactions of cytotoxicity assays. For example, a reducing agent could directly convert the tetrazolium salt in an MTT assay, giving a false reading.[6]
Solution: Include a "compound-only" control (compound in medium, no cells) to check for direct interaction with your assay reagents. It is also advisable to confirm results with an orthogonal assay that relies on a different detection principle (e.g., comparing a metabolic assay like MTT with a membrane integrity assay like LDH release or a fluorescent dye-based method).[6]
Issue 2: Cytotoxicity Varies Significantly Between Experiments
Question: My IC50 value for N-methylimidazo[1,2-b]pyridazin-6-amine in normal fibroblasts fluctuates wildly between experimental runs. How can I improve reproducibility?
Answer: Poor reproducibility points to variability in your experimental conditions. Standardizing your cell culture and assay procedures is critical.
Key Areas for Standardization:
Cell State:
Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to xenobiotics.
Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Confluency can significantly impact cellular metabolism and drug response.[5]
Compound Handling:
Fresh Dilutions: Always prepare fresh serial dilutions of the compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.
Incubation Conditions:
Maintain strict consistency in incubation times, temperature, CO2, and humidity levels.[5]
Issue 3: The Compound Shows a Narrow Therapeutic Window (Cancer vs. Normal Cells)
Question: My imidazo[1,2-b]pyridazine derivative is potent against my target cancer cell line, but it's also quite toxic to my normal cell line controls. How can I attempt to widen this therapeutic window in vitro?
Answer: This is a core challenge in drug discovery. The goal is to exploit the biological differences between cancer and normal cells. Several strategies can be employed to improve the selectivity index.
Strategies to Improve Selectivity:
Time-Dependency Analysis:
Rationale: Cytotoxic effects can be time-dependent. Normal cells may have more robust repair mechanisms that can overcome initial insults if the exposure is short.
Protocol: Perform a time-course experiment, measuring viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours). You may find an earlier time point where cancer cell death is significant, but normal cell viability is still high.[5]
Pharmacodynamic Modulation (Co-treatment):
Rationale: If the mechanism of off-target toxicity is known or suspected (e.g., oxidative stress, inhibition of a critical survival kinase), you can co-administer a cytoprotective agent to the normal cells.[7]
Example: If you hypothesize that cytotoxicity is due to the generation of reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) could selectively rescue normal cells, which may have lower basal oxidative stress compared to cancer cells.
Rationale: Modifying how the compound is delivered to the cells can reduce peak exposure and mitigate toxicity.[7] This is more advanced but can be explored using formulation vehicles.
Examples: Encapsulating the compound in nanoparticles or liposomes can alter its uptake kinetics. While primarily an in vivo strategy, these formulations can be tested in vitro and may reveal differential uptake or processing by normal versus cancer cells. Changing the dosing vehicle itself (e.g., from corn oil to an aqueous solution in animal studies) has been shown to alter toxicity profiles.[8]
Chemical Modification:
Rationale: The structure of the compound itself dictates its activity and toxicity. Some research on imidazopyridine derivatives has shown that the introduction or modification of certain chemical groups can diminish cytotoxicity while retaining desired activity.[9]
Application: This is a medicinal chemistry approach. For instance, adding groups that enhance water solubility or direct the molecule to specific cellular compartments can reduce off-target effects.[10][11] Exploring analogs of N-methylimidazo[1,2-b]pyridazin-6-amine could yield a compound with a better safety profile.[11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity for imidazo[1,2-b]pyridazine compounds?
A: The imidazo[1,2-b]pyridazine scaffold is considered a "privileged" structure in medicinal chemistry, often targeting protein kinases.[2][3] Therefore, off-target cytotoxicity in normal cells could arise from the inhibition of essential "housekeeping" kinases required for cell survival, proliferation, and metabolism. For example, some imidazo[1,2-b]pyridazines have been identified as inhibitors of cyclin-dependent kinases (CDKs)[1] or TYK2, a member of the JAK family.[12][13] Inhibition of such fundamental pathways would be detrimental to both cancerous and normal cells.
Q2: How do I distinguish between a cytotoxic and a cytostatic effect?
A: A cytotoxic effect causes cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate, you need to measure both cell viability (e.g., via a membrane integrity assay) and total cell number (e.g., via cell counting or a DNA-binding dye like CyQUANT) over time.
Cytotoxicity: You will see a decrease in the percentage of viable cells and a drop in the total cell number over time.[5]
Cytostaticity: The total cell number will plateau, but the percentage of viable cells will remain high.[5]
Q3: Could the metabolic capacity of my cell line influence the observed cytotoxicity?
A: Absolutely. Cell lines have different metabolic capacities, which can significantly affect how they process a compound.[14] If your normal cell line metabolizes N-methylimidazo[1,2-b]pyridazin-6-amine into a more toxic byproduct, you will observe higher cytotoxicity. Conversely, if it rapidly metabolizes the compound into an inactive form, the toxicity will be lower. It's important to determine the metabolic stability of your compound, as those with low stability may show different effects as the parent drug versus its metabolites.[4]
Q4: Are there specific normal cell lines that are recommended for counter-screening imidazo[1,2-b]pyridazine compounds?
A: The choice of a normal cell line should ideally reflect the tissue most likely to experience toxicity in vivo. For a systemically administered drug, liver cells (e.g., HepG2) and kidney cells (e.g., HEK293) are common choices due to their roles in drug metabolism and excretion.[6] Fibroblast cell lines like NIH-3T3 or human foreskin fibroblasts (HFF) are also frequently used as general indicators of basal cytotoxicity. Some studies on related compounds have used VERO cells (monkey kidney epithelial cells) as a non-cancer control.[9][15]
Q5: My compound seems to interfere with my MTT assay. What are the best alternative cytotoxicity assays?
A: If you suspect assay interference, it is crucial to use an orthogonal method. Good alternatives include:
Membrane Integrity Assays: Measure the release of lactate dehydrogenase (LDH) or the uptake of membrane-impermeable dyes like propidium iodide or trypan blue. These directly measure cell death.
ATP Content Assays: Measure the total cellular ATP levels (e.g., CellTiter-Glo®), which correlate with cell viability.
Real-Time Impedance-Based Assays: These non-invasive methods continuously monitor cell attachment, proliferation, and morphology, providing a kinetic profile of cytotoxicity.
Part 3: Data Summaries and Protocols
Table 1: General Troubleshooting Checklist for High Cytotoxicity
Experimental Protocol: Distinguishing Cytotoxicity vs. Cytostaticity
Cell Seeding: Seed your normal and cancer cell lines in parallel in 96-well plates at a density that allows for proliferation over 72 hours.
Compound Addition: After 24 hours for cell attachment, add serial dilutions of N-methylimidazo[1,2-b]pyridazin-6-amine. Include vehicle-only and untreated controls.
Time Points: At 24, 48, and 72 hours, take parallel plates for analysis.
Analysis 1 (Viability): On one set of plates, perform a membrane integrity assay (e.g., LDH release). This measures the percentage of dead cells.
Analysis 2 (Total Cell Number): On the parallel set of plates, lyse the cells and quantify total DNA using a fluorescent dye like Hoechst 33258 or a commercial kit (e.g., CyQUANT®). This measures the total cell number.
Interpretation:
Cytotoxic: A dose-dependent increase in LDH release and a decrease in total DNA content.
Cytostatic: Minimal LDH release but a dose-dependent plateau or reduction in the rate of DNA content increase compared to untreated controls.
Part 4: Visual Diagrams
Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for diagnosing the root cause of high cytotoxicity.
Diagram 2: Conceptual Approaches to Widen the Therapeutic Window
Caption: Key strategies for improving the selectivity of a compound in vitro.
References
Benchchem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
Strusiak, A., & Wsól, V. (2013). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed.
Judson, R., & Martin, T. (2016). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research.
Firouzi, N., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry.
Creative Diagnostics. (n.d.). Tissue-specific Chemical Modification of Small Molecule Drugs. Creative Diagnostics.
Quotient Sciences. (2023). Strategies for Streamlining Small Molecule Formulation Development. Pharmaceutical Technology.
Dolan, S. K., et al. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate.
Peters, M. F., et al. (2009). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Cardiovascular Toxicology.
Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology.
Malik, M. S., et al. (2022). Multicomponent synthesis, cytotoxicity, and computational studies of novel imidazopyridazine-based N-phenylbenzamides. Journal of Saudi Chemical Society.
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
Xu, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate.
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
Firouzi, N., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. R Discovery.
IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.
Firouzi, N., et al. (2023). (PDF) Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. ResearchGate.
Singh, S., et al. (2021). Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma. Molecules.
University of Geneva. (2025). New in vitro platform predicts drug toxicity, improving cancer treatment safety. University of Geneva.
European Patent Office. (2013). IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF. Google Patents.
Feng, H., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.
Garlich, J. R., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
Gobbi, S., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences.
ResearchGate. (2024). Emerging Therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. ResearchGate.
European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
Thomas, A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances.
Kumar, K., et al. (2021). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
Thomas, A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
Refinement of N-methylimidazo[1,2-b]pyridazin-6-amine dosage for animal studies
Welcome to the Preclinical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in refining the in vivo dosage of kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Preclinical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in refining the in vivo dosage of kinase inhibitors based on the N-methylimidazo[1,2-b]pyridazin-6-amine scaffold.
This privileged heterocyclic building block is widely utilized in the development of potent inhibitors targeting kinases such as BTK, TAK1, TRK, and Tyk2. The nitrogen atom of the imidazo[1,2-b]pyridazine core consistently forms critical hydrogen bonds with the hinge region of these kinases, granting exceptional in vitro potency. However, translating this potency into in vivo efficacy during animal studies presents significant pharmacokinetic (PK) and pharmacodynamic (PD) challenges.
Baseline Quantitative Pharmacokinetic and Efficacy Profiles
Before troubleshooting your specific compound, refer to this benchmark data of successful imidazo[1,2-b]pyridazine derivatives to calibrate your expected PK/PD parameters:
Compound / Target
Route & Model
Dose (mg/kg)
Cmax (ng/mL)
AUC (ng·h/mL)
Efficacy / Target Inhibition
Compound 22 (BTK)
PO (ICR Mice)
15.0
Not specified
Favorable
IC50 = 1.3 nM; 70% complete tumor regression
Compound 27 (TRK)
PO (ICR Mice)
10.0
95.2
501.0
TGI = 78% in xenograft models
Compound 36 (CDK9)
IV (SD Rats)
2.0
Not specified
1078.0
IC50 = 3.2 nM; High cytotoxicity
Compound 26 (TAK1)
In vitro
N/A
N/A
N/A
IC50 = 55.0 nM; GI50 = 30 nM
Data synthesized from foundational preclinical studies [1, 2, 3].
Core Mechanism of Action
Mechanistic pathway of imidazo[1,2-b]pyridazine derivatives inhibiting target kinases.
Troubleshooting Guides & FAQs
Q1: My compound shows excellent in vitro IC50 but poor oral bioavailability (low AUC/Cmax) in rodents. How can I optimize the formulation and structure?
Causality: Imidazo[1,2-b]pyridazine derivatives often suffer from high lipophilicity or rapid hepatic metabolism. For instance, the oxidation of attached saturated rings (like piperidine) leads to rapid clearance [2]. Substituting these with morpholine or piperazine moieties enhances water solubility and metabolic stability by reducing lipophilicity and blocking oxidative hotspots [3]. If structural modification is locked, the formulation must be optimized to prevent precipitation in the gastrointestinal tract. DMSO disrupts the crystal lattice, PEG400 acts as a co-solvent to maintain solubility upon dilution, and Tween 80 prevents precipitation by forming micelles in the aqueous phase.
Protocol 1: Self-Validating Formulation for IV/PO Dosing
This workflow ensures your compound remains in solution, preventing erratic absorption profiles.
Weighing: Accurately weigh the required mass of your N-methylimidazo[1,2-b]pyridazin-6-amine derivative into a sterile glass vial.
Primary Dissolution: Add DMSO to achieve a 5% (v/v) final concentration. Vortex vigorously for 2 minutes.
Validation Checkpoint: The solution must be completely clear. If particulates remain, sonicate at 37°C for 5 minutes. Do not proceed until fully dissolved.
Co-solvent Addition: Add PEG-400 to achieve a 40% (v/v) final concentration. Vortex for 1 minute.
Surfactant Addition: Add Tween-80 to achieve a 5% (v/v) final concentration. Gently invert to mix (avoid excessive foaming).
Aqueous Phase: Dropwise, add sterile Saline (0.9% NaCl) to make up the remaining 50% (v/v) while continuously vortexing.
Validation Checkpoint: Monitor the solution closely. If the solution turns opaque or milky upon the addition of saline, the compound has precipitated. Abort the protocol. Do not dose animals with an unintended suspension. You must restart and increase the PEG400/Tween 80 ratio.
Q2: How do I validate that my chosen dose achieves sufficient target engagement in vivo?
Causality: Plasma concentration (PK) does not always correlate linearly with tissue distribution and target engagement (PD). To ensure your dose is mechanistically effective, you must measure target occupancy directly in the relevant tissue (e.g., tumor xenograft or splenocytes). For covalent inhibitors (like BTK inhibitors), an ELISA-based probe competition assay is the gold standard [1].
Protocol 2: In Vivo Target Occupancy Assay (ELISA-based)
This protocol validates that the administered dose is actively binding the kinase in the target tissue.
Dosing: Administer the formulated compound (from Protocol 1) to the animal cohort (e.g., ICR mice). Include a vehicle-only control group.
Tissue Harvesting: Euthanize animals at predetermined time points (e.g., 1h, 4h, 12h, 24h). Rapidly excise the target tissue (e.g., TMD8 xenograft tumor) and flash-freeze in liquid nitrogen.
Lysis: Homogenize the tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
Validation Checkpoint: Perform a BCA assay to determine total protein concentration. Normalize all samples to exactly 2 mg/mL to ensure standardized baseline readings.
Probe Incubation: Incubate the normalized lysates with a biotinylated probe (e.g., Ibrutinib-biotin for BTK) for 1 hour at room temperature. Note: The probe only binds to kinase molecules that were NOT occupied by your drug.
Quantification: Transfer the mixture to a streptavidin-coated ELISA plate. Wash extensively, then add an HRP-conjugated secondary antibody directed against the kinase. Develop with TMB substrate and read absorbance at 450 nm.
Validation Checkpoint: The vehicle-treated mice must show the maximum absorbance signal (representing 0% drug occupancy). Calculate the percent occupancy of your dosed groups relative to this vehicle control.
Q3: What is the logical progression from PK/PD data to establishing an efficacious dose in xenograft models?
Causality: Efficacy is driven by maintaining target inhibition above a critical threshold (typically >80% occupancy) for a sustained duration. By correlating the Cmax and half-life from your PK data with the occupancy kinetics from your PD data, you can determine whether a once-daily (QD) or twice-daily (BID) dosing regimen is required to suppress tumor growth (TGI) without reaching the Maximum Tolerated Dose (MTD).
Iterative preclinical workflow for refining dosage of kinase inhibitors in animal models.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. 1
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. 2
Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. 3
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. NIH. 4
Addressing batch-to-batch variability in N-methylimidazo[1,2-b]pyridazin-6-amine synthesis
Title: Technical Support Center: Troubleshooting N-Methylimidazo[1,2-b]pyridazin-6-amine Synthesis Introduction Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic dr...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Troubleshooting N-Methylimidazo[1,2-b]pyridazin-6-amine Synthesis
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic drug development, I have designed this portal to address the persistent batch-to-batch variability encountered during the synthesis of N-methylimidazo[1,2-b]pyridazin-6-amine. This guide moves beyond basic recipes, detailing the mechanistic causality behind synthetic failures and providing self-validating protocols to ensure absolute reproducibility.
Synthetic Workflow Overview
Before diagnosing specific failures, we must map the process. The synthesis typically proceeds via a two-step sequence: the construction of the imidazo[1,2-b]pyridazine core followed by C-6 amination.
Two-step synthetic workflow for N-methylimidazo[1,2-b]pyridazin-6-amine.
Q: Why does the yield of the 6-chloroimidazo[1,2-b]pyridazine intermediate fluctuate between 40% and 85% across different batches?A: The primary cause of variability in the condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde is the oligomerization state of the chloroacetaldehyde reagent. Aqueous chloroacetaldehyde readily forms cyclic trimers and hydrates. If the reaction is heated too rapidly, these oligomers do not depolymerize efficiently, leading to unreacted starting material and tar formation.
Self-Validating Solution: Pre-treat the chloroacetaldehyde solution. Stir the aqueous chloroacetaldehyde with a catalytic amount of acid at 40 °C for 30 minutes prior to adding the pyridazine. This ensures complete monomerization. Monitor the monomer ratio via quantitative NMR (qNMR) before proceeding.
Preparation: Charge a 500 mL 3-neck flask with 3-amino-6-chloropyridazine (1.0 equiv) and anhydrous ethanol (0.2 M).
Monomerization: In a separate vial, warm 50% aqueous chloroacetaldehyde (1.5 equiv) to 40 °C for 30 minutes to break down oligomers.
Addition: Add the monomerized chloroacetaldehyde dropwise over 15 minutes to the reaction flask at room temperature.
Cyclization: Heat the mixture to reflux (80 °C) for 12 hours.
Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material. If unreacted pyridazine remains, do not add more chloroacetaldehyde (which promotes tarring); instead, extend the reflux time.
Module 2: C-6 Amination Variability (Step 2)
Q: We are using a Nucleophilic Aromatic Substitution (SNAr) approach for the N-methylation, but we see severe degradation. Should we switch to a metal-catalyzed approach?A: Yes. The C-6 position of the imidazo[1,2-b]pyridazine core is notoriously recalcitrant to direct SNAr with aliphatic amines due to the electron-rich nature of the fused imidazole ring. SNAr requires forcing conditions (>130 °C in a sealed tube), which inevitably leads to thermal degradation and highly variable yields. Transitioning to a Palladium-catalyzed Buchwald-Hartwig amination[1] lowers the activation energy, allowing the reaction to proceed at 80 °C with high fidelity[2].
Quantitative Comparison of Amination Strategies
The following table summarizes the operational metrics between SNAr and Pd-catalyzed amination for this specific substrate based on internal validation and literature precedents[2].
Parameter
SNAr Method
Buchwald-Hartwig Method
Temperature
130–150 °C (Sealed)
80–100 °C
Reaction Time
24–48 hours
4–8 hours
Average Yield
45% ± 18%
88% ± 4%
Primary Impurity
Thermal degradation tars
Des-chlorinated core
Batch Reproducibility
Poor
Excellent (if O₂ excluded)
Q: We switched to the Buchwald-Hartwig amination, but some batches fail completely with the precipitation of a black solid. What is happening?A: The black solid is Palladium(0) black, indicating catalyst deactivation. This occurs due to two primary causes:
Oxygen/Moisture Ingress: The active Pd(0) species is highly sensitive to oxidation.
Methylamine Volatility (Stranded Catalyst): Methylamine is a gas at room temperature. If it escapes the reaction matrix, the Pd-oxidative addition complex is left without a nucleophile. It eventually undergoes bimolecular decomposition or beta-hydride elimination, precipitating as Pd black.
Logical troubleshooting tree for C-6 amination batch variability.
Self-Validating Protocol (The Morpholine Control): To definitively isolate the root cause, run a parallel micro-scale reaction using morpholine instead of methylamine. Morpholine is a non-volatile liquid. If the morpholine control achieves >95% conversion while the methylamine batch fails, your catalyst system is perfectly fine; the failure is strictly due to methylamine volatility/stoichiometry.
Step-by-Step Methodology: Robust Buchwald-Hartwig N-Methylation
To ensure batch-to-batch consistency, utilize a pre-formed Pd precatalyst (e.g., BrettPhos Pd G3) and a stable methylamine source (methylamine hydrochloride) with an exogenous base.
Reagent Charging: In a Schlenk flask, combine 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), methylamine hydrochloride (3.0 equiv, to prevent volatility loss), BrettPhos Pd G3 (0.05 equiv), and sodium tert-butoxide (4.0 equiv).
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality note: This step is non-negotiable to prevent Pd black formation.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.
Heating: Seal the flask tightly (using a Teflon-lined screw cap if pressure is expected) and heat to 80 °C for 6 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate and purify via flash chromatography.
Frequently Asked Questions (FAQs)
Q: Does the purity of the starting 3-amino-6-chloropyridazine affect the downstream amination?A: Absolutely. Commercial batches of 3-amino-6-chloropyridazine often contain trace amounts of 3,6-diaminopyridazine or transition metal impurities from their own synthesis. These impurities can act as competitive ligands, poisoning the Palladium catalyst in Step 2. Always verify the purity of your starting material via LC-MS; if purity is <98%, recrystallize from ethanol before use.
Q: Can we use fluoride-promoted amination instead of Palladium?A: Yes. Recent literature demonstrates that treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of CsF and a phase-transfer catalyst (BnNEt₃Cl) in DMSO at 100 °C yields excellent C-6 aminated products[3]. While this avoids transition metals, it requires careful management of fluoride waste and is highly dependent on the strict exclusion of water to maintain the nucleophilicity of the fluoride ion.
Q: How do we monitor the reaction to ensure the desired N-methylimidazo[1,2-b]pyridazin-6-amine is forming without des-halogenation?A: LC-MS is the gold standard. The desired product has an exact mass of 148.07 Da (m/z [M+H]⁺ = 149.1). The des-chlorinated core (imidazo[1,2-b]pyridazine) has an m/z of 120.1. If you observe a spike in the 120.1 peak, your methylamine concentration is too low, causing the Pd intermediate to undergo reductive elimination with a hydride source (often from the solvent or amine beta-hydride elimination).
References
Taylor & Francis. "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications, 2023. Available at:[Link]
ResearchGate. "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." Asian Journal of Organic Chemistry, 2021. Available at:[Link]
ChEMBL - EMBL-EBI. "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry. Available at:[Link]
Wikipedia. "Buchwald–Hartwig amination." Available at:[Link]
A Comparative Analysis of N-methylimidazo[1,2-b]pyridazin-6-amine (TM471-1) and Other Bruton's Tyrosine Kinase (BTK) Inhibitors for Researchers and Drug Development Professionals
An In-depth Guide to Efficacy, Selectivity, and Experimental Validation In the rapidly evolving landscape of targeted cancer therapy, Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal therapeutic target in B-cell m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to Efficacy, Selectivity, and Experimental Validation
In the rapidly evolving landscape of targeted cancer therapy, Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal therapeutic target in B-cell malignancies and autoimmune diseases. The advent of BTK inhibitors has revolutionized treatment paradigms, with first and second-generation agents demonstrating significant clinical benefit. This guide provides a comprehensive comparison of the novel imidazo[1,2-b]pyridazine derivative, N-methylimidazo[1,2-b]pyridazin-6-amine (publicly known as TM471-1), with established BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. We delve into the preclinical efficacy, selectivity profiles, and the underlying experimental methodologies to provide researchers and drug development professionals with a robust framework for evaluation.
The Central Role of BTK in B-Cell Signaling
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[1] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that govern B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various B-cell cancers, making BTK an attractive target for therapeutic intervention.
Figure 2: Workflow for an in vitro BTK Kinase Assay.
Step-by-Step Methodology:
Prepare Reagents:
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
ATP solution at the desired concentration (e.g., 10 µM).
Recombinant human BTK enzyme diluted in kinase buffer.
Serial dilutions of the test compound (e.g., TM471-1) and control inhibitors in DMSO, followed by dilution in kinase buffer.
Set up the Kinase Reaction:
In a 384-well plate, add the BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), and the test compound or vehicle control.
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.
Incubation:
Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
Signal Detection (using a commercial kit like ADP-Glo™):
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, and then into a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
This assay assesses the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at a key activation site (Tyrosine 223).
Figure 3: Workflow for Cellular BTK Autophosphorylation Western Blot.
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture a suitable B-cell line (e.g., Ramos or TMD8) to the desired density.
Pre-incubate the cells with serial dilutions of the test compound or vehicle control for 1-2 hours.
Stimulate the cells with an anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes to activate the BCR pathway.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunodetection:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (pBTK Y223).
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the pBTK signal to the total BTK signal for each sample.
Calculate the percent inhibition of BTK phosphorylation at each compound concentration and determine the cellular IC50.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine derivative, TM471-1, has emerged as a potent and promising BTK inhibitor with strong preclinical efficacy. Its high potency against wild-type BTK is comparable to or exceeds that of established second-generation inhibitors. However, a comprehensive understanding of its selectivity profile, particularly against key off-target kinases like EGFR and ITK, is crucial for predicting its clinical safety and therapeutic window. The ongoing clinical trials will provide invaluable data on the efficacy and safety of TM471-1 in various patient populations.
For researchers in the field, the experimental protocols detailed in this guide provide a foundation for the in-house evaluation and comparison of novel BTK inhibitors. As the landscape of BTK-targeted therapies continues to expand, rigorous and standardized preclinical assessment will be paramount in identifying the next generation of inhibitors with enhanced efficacy and improved safety profiles.
References
TM471-1: a BTK inhibitors Drug. Patsnap Synapse. (2026, February 28). [Link]
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. (2025, June 12). [Link]
Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... ResearchGate. [Link]
Free-drug concentration-time profiles relative to IC 50 for zanubrutinib, ibrutinib and acalabrutinib. ResearchGate. [Link]
P642: A MATCHING-ADJUSTED INDIRECT COMPARISON OF THE EFFICACY AND SAFETY OF ACALABRUTINIB VERSUS ZANUBRUTINIB IN RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKEMIA. PMC. [Link]
Current Status of Novel Agents for the Treatment of B Cell Malignancies: What's Coming Next? MDPI. (2022, December 7). [Link]
Comparative efficacy of ibrutinib versus other covalent Bruton tyrosine kinase inhibitors (cBTKis) in first-line (1L) chronic lymphocytic leukemia (CLL): A matched-adjusted indirect comparison (MAIC). ASCO. [Link]
Comparative Analysis Suggests Zanubrutinib as Most Effective cBTKi in R/R CLL. AJMC. (2025, July 5). [Link]
Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives.
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. (2021, July 16). [Link]
Targeting B-cell neoplasia with T-cell receptors recognizing a CD20-derived peptide on patient-specific HLA. PMC. [Link]
Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties. PMC. [Link]
Clinical Trials. ADC Therapeutics Medical Information Hub. [Link]
Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PMC. [Link]
Selectivity profiling of BCRP versus P-gp inhibition: From automated collection of polypharmacology data to multi-label learning. ResearchGate. (2016, February 5). [Link]
The use of novel selectivity metrics in kinase research. PMC. (2017, January 5). [Link]
UCSF Neoplasms Clinical Trials for 2026 — San Francisco Bay Area. UCSF. (2026, March 5). [Link]
Overcoming Refractory ALK Mutations: A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine Derivatives vs. Legacy TKIs
Executive Summary & Mechanistic Rationale The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) fundamentally transformed the prognosis for patients with ALK-rearranged non-small cell lung...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) fundamentally transformed the prognosis for patients with ALK-rearranged non-small cell lung cancer (NSCLC)[1]. However, the clinical durability of first-generation inhibitors like crizotinib is severely curtailed by the emergence of acquired resistance[1]. The solvent-front mutation G1202R and the compound mutation L1196M/G1202R present particularly challenging mechanisms of resistance, rendering early-generation TKIs largely ineffective due to severe steric clashes in the ATP-binding pocket[1].
As an application scientist evaluating next-generation therapeutics, it is clear that overcoming these structural hurdles requires fundamental scaffold innovation. Recent drug discovery efforts have pivoted toward macrocyclic architectures. The imidazo[1,2-b]pyridazine core—specifically highlighted by the lead macrocyclic derivative O-10 —represents a paradigm shift[2].
The Causality of Scaffold Hopping: Traditional linear TKIs suffer a high entropic penalty upon binding and rely on flexible conformations that are easily disrupted by the bulky arginine introduced in the G1202R mutation. By employing an imidazo[1,2-b]pyridazine macrocycle, the molecule is pre-organized into its bioactive conformation[2]. This rigidified structure minimizes the entropic cost of binding and allows the inhibitor to bypass the steric bulk of both solvent-front and gatekeeper mutations, restoring potent kinase inhibition[2].
Mechanistic divergence of ALK inhibitors against wild-type and resistant mutant conformations.
Head-to-Head Quantitative Benchmarking
To objectively evaluate the performance of the imidazo[1,2-b]pyridazine scaffold, we benchmark the lead compound O-10 against the incumbent first-generation inhibitor (Crizotinib) and a next-generation reference drug (Repotrectinib). The data demonstrates a significant advantage for this new chemical scaffold in overcoming highly refractory mutations[1],[2].
This table summarizes the half-maximal inhibitory concentration (IC₅₀) against purified recombinant ALK enzyme variants, isolating direct binding affinity[1],[2].
Target Enzyme
Compound O-10 (Imidazo[1,2-b]pyridazine)
Crizotinib (1st Gen TKI)
Performance Summary
ALK WT
2.6 nM
~20-24 nM
O-10 is ~8-9x more potent against wild-type ALK.
ALK G1202R
6.4 nM
>200 nM (Resistant)
O-10 maintains sub-10 nM potency against the challenging solvent-front mutation.
ALK L1196M/G1202R
23 nM
N/A (Highly Resistant)
O-10 successfully inhibits the lorlatinib-resistant double mutation.
This table reflects the drug's ability to enter cells and inhibit the target in a biological context, comparing O-10 to the advanced reference drug Repotrectinib[3].
Cell Line (Driver Mutation)
Compound O-10 IC₅₀
Repotrectinib IC₅₀
Karpas299 (ALK WT)
38 nM
40 nM
Ba/F3-EML4-ALK (G1202R)
52 nM
164 nM
Ba/F3-EML4-ALK (L1196M/G1202R)
64 nM
208 nM
Data Synthesis: While O-10 and Repotrectinib show equivalent efficacy against wild-type ALK, the imidazo[1,2-b]pyridazine derivative (O-10) demonstrates a roughly 3-fold superior potency against the highly resistant compound mutations in cellular models[3].
Self-Validating Experimental Workflows
A robust drug evaluation requires a self-validating experimental matrix. We cannot rely solely on biochemical affinity or phenotypic cell death; we must prove causality across the biological spectrum. The following protocols establish a direct line of evidence from isolated target engagement to cellular efficacy.
Self-validating experimental workflow coupling phenotypic viability with target engagement.
Causality: Before assessing cellular efficacy, we must isolate the intrinsic binding affinity of the imidazo[1,2-b]pyridazine derivative against the ALK kinase domain. This eliminates confounding variables such as cellular permeability or efflux pump activity.
Preparation: Prepare a 10-point, 3-fold serial dilution of compound O-10 and crizotinib in a standard kinase buffer.
Incubation: Incubate the compounds with purified recombinant ALK enzyme variants (WT, G1202R, L1196M/G1202R) and ATP at the Km concentration for 60 minutes[1].
Detection: Quantify the remaining kinase activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[1].
Analysis: Calculate the IC₅₀ values using non-linear regression analysis to benchmark direct target inhibition[1].
Causality: To validate that biochemical potency translates into phenotypic efficacy, we utilize Ba/F3 cells engineered to express specific EML4-ALK mutants. Because native Ba/F3 cells are IL-3 dependent, engineering them to rely exclusively on ALK signaling creates a clean background where cell viability is directly and solely tied to ALK inhibition[1].
Cell Plating: Seed Ba/F3 engineered cells (expressing EML4-ALK G1202R or L1196M/G1202R) into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium[1].
Compound Treatment: Add 10 µL of the 10-point serially diluted O-10 or reference drug to the wells[1].
Incubation & Detection: Incubate for 72 hours at 37°C in a 5% CO₂ incubator. Add CellTiter-Glo® reagent to lyse cells and quantify ATP, which serves as a direct indicator of metabolic viability[1].
Data Synthesis: Measure luminescence and calculate the cellular IC₅₀[1].
Protocol 3: Western Blot Validation (Target Engagement)
Causality: Phenotypic assays cannot distinguish between on-target ALK inhibition and off-target cytotoxicity. Western blotting confirms that the imidazo[1,2-b]pyridazine derivative is actively engaging ALK inside the cell and shutting down downstream survival pathways (STAT3, ERK)[1].
Cell Treatment and Lysis: Culture Karpas299 or mutant Ba/F3 cells to 70-80% confluency. Treat with varying concentrations of O-10 for 2-6 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors[1].
SDS-PAGE and Transfer: Denature 20-30 µg of protein lysate and separate via 8-10% SDS-polyacrylamide gel electrophoresis. Transfer proteins to a PVDF membrane[1].
Immunoblotting: Block the membrane and incubate overnight at 4°C with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3, and total STAT3[1].
Detection: Incubate with an HRP-conjugated secondary antibody, apply an ECL substrate, and visualize bands using a chemiluminescence imaging system to confirm dose-dependent target inhibition[1].
References
Xiao, X., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The discovery of neurotrophic tyrosine receptor kinase (NTRK) fusions as oncogenic drivers revolutionized precision oncology. While first-generation inhibitors (e.g., larotrectinib, entrectinib) provide robust initial responses, acquired resistance via kinase domain mutations remains a critical clinical hurdle. This guide provides an in-depth technical comparison between linear Type I kinase inhibitors utilizing the N-methylimidazo[1,2-b]pyridazin-6-amine scaffold (exemplified by taletrectinib) and second-generation macrocyclic inhibitors (selitrectinib and repotrectinib), focusing on their structural causality, differential efficacy against resistance mutations, and the self-validating experimental workflows used to profile them.
Mechanistic Analysis: The Structural Causality of Resistance
To understand the performance disparity between these inhibitor classes, we must examine the physical architecture of the TRK kinase domain and how each scaffold interacts with the ATP-binding pocket.
The Linear Scaffold: N-methylimidazo[1,2-b]pyridazin-6-amine
Compounds utilizing the N-methylimidazo[1,2-b]pyridazin-6-amine core function as highly potent, ATP-competitive Type I kinase inhibitors[1]. The flat, aromatic imidazo-pyridazine system anchors tightly into the hinge region of wild-type TRKA/B/C via bidentate hydrogen bonds. However, the N-methyl amine substituent and its attached functional groups project outward toward the solvent-front of the kinase.
When a solvent-front mutation (SFM) such as TRKA G595R occurs, the small glycine residue is replaced by a bulky, positively charged arginine[2]. This creates severe steric hindrance, physically blocking the linear scaffold from entering the ATP pocket and drastically reducing the compound's inhibitory efficacy[3].
The Macrocyclic Solution: Repotrectinib & Selitrectinib
Second-generation inhibitors were rationally designed to overcome this exact steric clash. By cyclizing the molecule into a compact macrocycle, drugs like repotrectinib and selitrectinib eliminate the linear vectors that project into the solvent front[4]. The macrocycle sits deep within the ATP pocket, evading the mutated arginine sidechain of G595R and the altered activation loop dynamics of xDFG mutations (e.g., TRKA G667C)[2].
Caption: TRK inhibition dynamics: Linear scaffolds vs. macrocycles against wild-type and mutant kinases.
Quantitative Performance Comparison
The structural differences outlined above translate directly into biochemical performance. While the imidazo-pyridazine scaffold demonstrates exceptional sub-nanomolar potency against wild-type TRK kinases[5], it suffers significant rightward shifts in IC50 when faced with SFMs and xDFG mutations[3]. Conversely, the macrocycles maintain low-nanomolar to sub-nanomolar potency across the mutational spectrum[6],[7].
To ensure trustworthiness and reproducibility, drug development professionals must utilize orthogonal assays. The following protocols represent the gold standard for profiling TRK inhibitors, designed as self-validating systems with internal quality controls.
Causality of Choice: Unlike fluorescence-based or antibody-dependent assays (which can suffer from steric interference if the inhibitor alters the kinase conformation), radiometric assays directly measure the catalytic transfer of phosphate, providing an unbiased assessment of intrinsic kinase inhibition.
Step-by-Step Workflow:
Preparation: Dilute recombinant TRKA (WT and G595R) in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor (e.g., taletrectinib or repotrectinib) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.
Incubation: Incubate the kinase and inhibitor for 20 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add a substrate mixture containing poly-Glu-Tyr (4:1) and [γ-33P]-ATP (specific activity ~10 µCi/µL). Ensure the ATP concentration is at the predetermined Michaelis constant (
Km
) for each specific mutant to avoid competitive bias.
Quenching & Measurement: After 2 hours, quench the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively to remove unbound ATP, and measure 33P incorporation via liquid scintillation counting.
Self-Validation: Calculate the Z'-factor using DMSO as the negative control and 10 µM staurosporine as the positive control. The assay is only valid if Z' > 0.5 . Calculate IC50 using a 4-parameter logistic non-linear regression model.
Causality of Choice: Ba/F3 are murine pro-B cells that are strictly dependent on Interleukin-3 (IL-3) for survival. By engineering them to express a TRK fusion (e.g., LMNA-TRKA) and withdrawing IL-3, the cells become "addicted" solely to the TRK signaling pathway. This isolates the cellular efficacy of the inhibitor exclusively to its action on TRK, eliminating off-target survival noise.
Step-by-Step Workflow:
Cell Culture: Maintain engineered Ba/F3 cells (LMNA-TRKA WT and LMNA-TRKA G595R) in RPMI-1640 medium supplemented with 10% FBS, without IL-3.
Seeding: Seed cells at a density of 2,000 cells/well in a 384-well white opaque plate.
Treatment: Dispense inhibitors using an acoustic liquid handler (e.g., Echo 550) across a concentration range of 0.1 nM to 10 µM.
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
Viability Readout: Add CellTiter-Glo® (CTG) luminescent reagent to lyse cells and measure ATP levels (a direct proxy for metabolically active cells).
Self-Validation: Normalize luminescence data: DMSO vehicle wells represent 100% viability, and media-only wells represent 0% background. A reference TRK inhibitor (e.g., larotrectinib) must be included on every plate to confirm expected resistance shifts.
Caption: Self-validating high-throughput workflow for biochemical and cellular TRK inhibitor profiling.
Strategic Conclusions
The N-methylimidazo[1,2-b]pyridazin-6-amine scaffold is a highly optimized Type I inhibitor framework that delivers exceptional potency against wild-type TRK and specific ROS1 fusions (including the ROS1 G2032R mutation). However, its linear topology makes it inherently vulnerable to steric hindrance from TRK solvent-front mutations (TRKA G595R) and xDFG mutations (TRKA G667C).
For drug development professionals targeting acquired TRK resistance, the transition to compact macrocyclic architectures (repotrectinib, selitrectinib) is a structural necessity. By restricting the molecule's conformational flexibility and preventing extension into the solvent front, macrocycles restore sub-nanomolar target engagement and provide a durable therapeutic window for patients who have relapsed on first-generation therapies.
References
Drilon, A., et al. "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors." Cancer Discovery, AACR Journals. URL: [Link]
Murray, B.W., et al. "Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations." Molecular Cancer Therapeutics, AACR Journals. URL: [Link]
Li, W., et al. "Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study." Journal of Clinical Oncology, ASCO Publications. URL: [Link]
Wang, Z., et al. "Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib." European Journal of Medicinal Chemistry, PubMed Central. URL: [Link]
Papadopoulos, K.P., et al. "U.S. Phase I First-in-human Study of Taletrectinib (DS-6051b/AB-106), a ROS1/TRK Inhibitor, in Patients with Advanced Solid Tumors." Clinical Cancer Research, AACR Journals. URL: [Link]
Cross-Reactivity Profiling of N-methylimidazo[1,2-b]pyridazin-6-amine Derivatives: A Comprehensive Kinase Panel Comparison Guide
As the landscape of targeted therapeutics evolves, achieving exquisite kinase selectivity remains one of the most formidable challenges in drug design. The N-methylimidazo[1,2-b]pyridazin-6-amine scaffold has emerged as...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of targeted therapeutics evolves, achieving exquisite kinase selectivity remains one of the most formidable challenges in drug design. The N-methylimidazo[1,2-b]pyridazin-6-amine scaffold has emerged as a highly privileged pharmacophore, driving the development of next-generation inhibitors that bypass the promiscuity of traditional hinge-binding motifs.
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of imidazo[1,2-b]pyridazine derivatives against alternative scaffolds. By examining structural binding mechanisms, quantitative kinome data, and off-target liabilities, we establish a definitive framework for evaluating this chemical class in preclinical development.
Structural Basis of Selectivity: Beyond the Hinge Region
Traditional kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidines) typically anchor to the highly conserved ATP-binding hinge region. Because this structural motif is ubiquitous across the kinome, these compounds inherently suffer from broad cross-reactivity.
In contrast, the N-methylimidazo[1,2-b]pyridazin-6-amine core leverages its nitrogen bridgehead and 6-amine substitution to access unique, less-conserved regulatory pockets. For instance,1[1]. This makes the compound ATP-competitive but non-ATP mimetic, drastically reducing off-target binding.
To objectively assess performance, we must compare the cross-reactivity of N-methylimidazo[1,2-b]pyridazin-6-amine derivatives against other established kinase inhibitors. The data below summarizes high-throughput kinome screening results, highlighting the superior selectivity metrics (e.g., Gini coefficients, minimal off-target hits) achieved by this scaffold.
Table 1: Cross-Reactivity and Selectivity Comparison
Compound
Target Kinase
Scaffold Class
Target IC₅₀
Cross-Reactivity Profile
Selectivity Mechanism
K00135
PIM1
Imidazo[1,2-b]pyridazine
Low nM
Highly Selective: Only 1 off-target (CLK1) in a 50-kinase panel[1].
Binds N-terminal lobe helix αC.
TM471-1
BTK
Imidazo[1,2-b]pyridazine
1.3 nM
Excellent Selectivity: Minimal off-targets across a 310-kinase panel[2].
Broad/Promiscuous: Hits EGFR, Hck, and multiple Src-family kinases.
Traditional conserved hinge-binding.
Data Synthesis: The N-methylimidazo[1,2-b]pyridazin-6-amine moiety consistently demonstrates a restricted cross-reactivity profile.3[3], a feat rarely achieved by standard pyrimidine-based scaffolds.
Off-Target Liabilities: The GPCR Blind Spot
While kinome selectivity is paramount, true cross-reactivity profiling must extend beyond kinases. A critical discovery in the development of imidazo[1,2-b]pyridazine derivatives is their potential to interact with G-protein coupled receptors (GPCRs).4[4].
Expert Insight: This phenomenon underscores a vital lesson in drug development. The steric and electronic properties that make the N-methylimidazo[1,2-b]pyridazin-6-amine an excellent fit for unique kinase allosteric pockets also mimic the pharmacophores required for certain GPCR allosteric modulators. Therefore, broad cross-family safety profiling (e.g., Eurofins SafetyScreen) is a mandatory step for compounds bearing this scaffold.
To generate trustworthy, reproducible cross-reactivity data, researchers must employ a self-validating assay system. We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence. Causality: TR-FRET utilizes a time-delayed readout that completely eliminates autofluorescence interference from the diverse chemical structures found in screening libraries, ensuring high data fidelity.
Step-by-step workflow for high-throughput TR-FRET kinase cross-reactivity profiling.
Step-by-Step Methodology
1. Reagent Preparation & ATP Standardization
Prepare the N-methylimidazo[1,2-b]pyridazin-6-amine test compound in a 10-point, 3-fold serial dilution in 100% DMSO.
Critical Step: Adjust the ATP concentration for each specific kinase in the panel to its exact apparent
Km
. This ensures that the competitive binding pressure is mathematically normalized across the entire panel, allowing for accurate selectivity score (S-score) calculations.
2. Assembling the Self-Validating Plate (384-well format)
Test Wells: 10 nL of test compound + 5 μL Kinase/Substrate mix + 5 μL ATP mix.
Negative Control (0% Inhibition): 10 nL of 100% DMSO. Establishes the maximum baseline kinase activity.
Positive Control (100% Inhibition): 10 nL of 10 mM Staurosporine (a pan-kinase inhibitor). Validates that the assay can successfully detect complete enzymatic shutdown.
3. Incubation
Incubate the plates at 25°C for 60 minutes. Causality: Maintaining strict room temperature prevents thermal degradation of sensitive kinases over the assay window, ensuring linear reaction kinetics.
4. TR-FRET Detection
Add 10 μL of the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating
Mg2+
) and Europium-labeled anti-phospho antibodies.
Incubate for 60 minutes, then read the microplate using a time-resolved fluorometer (Excitation: 320 nm; Emission: 615 nm and 665 nm).
5. Data Validation & Analysis
Self-Validation Check: Calculate the Z'-factor using the DMSO and Staurosporine controls. The assay data is only accepted if Z' > 0.5 , proving the signal-to-noise ratio is statistically robust.
Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model.
References
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals.[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications.[Link]
Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F. Blood Cancer Journal (PMC).[Link]
Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc. Molecular Pharmacology (UNC).[Link]
A Head-to-Head Battle for TAK1 Inhibition: A Comparative Guide to Takinib and the Emerging Imidazo[1,2-b]pyridazine Class
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of inflammatory signaling, Transforming Growth Factor-β-activated Kinase 1 (TAK1) has emerged as a critical node, orchestrating c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammatory signaling, Transforming Growth Factor-β-activated Kinase 1 (TAK1) has emerged as a critical node, orchestrating cellular responses to a host of pro-inflammatory stimuli.[1] Its central role in activating downstream pathways like NF-κB and MAPK has made it a compelling target for therapeutic intervention in a range of autoimmune diseases and cancers.[1][2] This guide provides an in-depth, technical comparison of two key players in the quest to modulate TAK1 activity: the well-characterized inhibitor, takinib , and a promising, newer class of inhibitors based on the imidazo[1,2-b]pyridazine scaffold.
While specific inhibitory data for N-methylimidazo[1,2-b]pyridazin-6-amine is not extensively available in the public domain, we will use a potent, recently identified compound from this class as a representative for a robust, data-driven comparison. This guide will delve into their mechanisms of action, inhibitory profiles, and provide detailed experimental protocols for researchers to independently validate and compare these or other TAK1 inhibitors in their own laboratories.
The Central Role of TAK1 in Inflammatory Signaling
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, acts as a crucial signal transducer for a variety of upstream signals, including those from tumor necrosis factor (TNF), interleukin-1 (IL-1), and Toll-like receptors (TLRs).[1] Its activation triggers a cascade of phosphorylation events, leading to the activation of the IKK complex (culminating in NF-κB activation) and the p38 and JNK MAPK pathways.[1] These pathways, in turn, drive the expression of numerous pro-inflammatory genes and regulate cell survival and apoptosis. The dysregulation of TAK1 signaling is a hallmark of many inflammatory conditions and malignancies.[2]
Figure 1: Simplified TAK1 Signaling Pathway.
Comparative Analysis: Takinib vs. Imidazo[1,2-b]pyridazine Representative
Our comparison focuses on takinib and a lead compound from a study on imidazo[1,2-b]pyridazine derivatives, designated here as Compound 26 , which has demonstrated potent TAK1 inhibition.[3][4][5]
Presumed to be an ATP-competitive inhibitor targeting the kinase domain.
Selectivity
Highly selective for TAK1 over a broad panel of kinases.[6]
Kinome-wide selectivity data is not as extensively published as for takinib.
Cellular Activity
Induces apoptosis in cancer cells upon TNFα stimulation.[6]
Demonstrates potent growth inhibition of multiple myeloma cell lines.[3][4][5]
Expert Insights: The discovery that a compound from the imidazo[1,2-b]pyridazine class can exhibit greater potency than the well-established inhibitor takinib is a significant development. It highlights the potential of this scaffold for generating novel and highly effective TAK1 inhibitors. However, it is crucial to note that takinib has been more extensively characterized in terms of its selectivity and mechanism of action across a wider range of biological systems. Further studies are needed to fully elucidate the kinome-wide selectivity and potential off-target effects of the imidazo[1,2-b]pyridazine-based inhibitors.
Experimental Validation: A Step-by-Step Guide
To empower researchers to independently validate these findings and assess novel TAK1 inhibitors, we provide the following detailed protocols for key assays.
Figure 2: Experimental Workflow for Inhibitor Validation.
Biochemical Kinase Assay: Determining IC50
This assay directly measures the ability of an inhibitor to block the enzymatic activity of TAK1.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the TAK1 enzyme. The reduction in this activity in the presence of the inhibitor is measured to determine the IC50 value.
Protocol:
Reagent Preparation:
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
Reconstitute recombinant active TAK1/TAB1 complex in kinase buffer.
Prepare a stock solution of a suitable substrate (e.g., myelin basic protein).
Prepare a stock solution of ATP.
Serially dilute the test inhibitors (N-methylimidazo[1,2-b]pyridazin-6-amine, takinib) and a positive control in DMSO.
Assay Procedure (96-well plate format):
Add 2.5 µL of the serially diluted inhibitors to the wells. Include DMSO-only wells as a negative control (100% activity).
Add 5 µL of the TAK1/TAB1 enzyme solution to each well.
Add 2.5 µL of the substrate solution to each well.
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
Initiate the kinase reaction by adding 5 µL of the ATP solution.
Incubate the plate at 30°C for 30-60 minutes.
Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
Data Analysis:
Measure the luminescence using a plate reader.
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis: Assessing Downstream Signaling Inhibition
This experiment validates that the inhibitor is engaging its target within a cellular context by measuring the phosphorylation of a known downstream substrate of TAK1.
Principle: Cells are treated with the inhibitor and then stimulated to activate the TAK1 pathway. The phosphorylation status of a downstream target, such as IKKβ or p38 MAPK, is then assessed by Western blotting.
Protocol:
Cell Culture and Treatment:
Plate a suitable cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line) and grow to 70-80% confluency.
Pre-treat the cells with various concentrations of the TAK1 inhibitor or DMSO for 1-2 hours.
Stimulate the cells with a known TAK1 activator (e.g., TNFα or IL-1β) for 15-30 minutes.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against a phosphorylated downstream target of TAK1 (e.g., phospho-IKKα/β, phospho-p38) overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Strip and re-probe the membrane with an antibody against the total protein (e.g., total IKKβ, total p38) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Cell Viability Assay: Evaluating the Phenotypic Effect
This assay determines the effect of TAK1 inhibition on cell proliferation and survival.
Principle: The metabolic activity of viable cells is measured as an indicator of cell number. A reduction in metabolic activity in inhibitor-treated cells suggests a cytotoxic or cytostatic effect.
Protocol:
Cell Seeding:
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Inhibitor Treatment:
Treat the cells with a range of concentrations of the TAK1 inhibitor or DMSO.
Incubate for a desired period (e.g., 24, 48, or 72 hours).
Viability Measurement (using MTT assay as an example):
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Conclusion and Future Directions
The landscape of TAK1 inhibitors is evolving, with new chemical scaffolds demonstrating significant potential. While takinib remains a valuable and well-characterized tool for studying TAK1 biology, the emergence of the imidazo[1,2-b]pyridazine class of inhibitors presents an exciting new avenue for the development of therapeutics with potentially improved potency and novel pharmacological properties.[3][4][5]
The provided experimental guide offers a robust framework for researchers to conduct their own comparative studies. By systematically evaluating the biochemical and cellular effects of these and other novel inhibitors, the scientific community can continue to refine our understanding of TAK1's role in health and disease and accelerate the development of next-generation therapies.
References
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC medicinal chemistry, 15(1), 178–192. [Link]
BenchChem. (2025). Genetic Validation of TAK1 Inhibition: A Comparison Guide for Researchers.
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC medicinal chemistry. [Link]
Totzke, J., Gurbani, D., Raphemot, R., Hughes, P. F., Bodo, J., Hyman, T., ... & Derbyshire, E. R. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell chemical biology, 24(8), 1029-1039.
Pierre, F., Chua, P. C., O'Brien, S. E., Siddiqui-Jain, A., Bourbon, P., Haddach, M., ... & Bliesath, J. (2007). Structural analysis identifies imidazo [1, 2-b] pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer research, 67(14), 6916-6924.
Tan, L., Gurbani, D., Weisberg, E. L., Jones, D. S., Rao, S., Li, K., ... & Gray, N. S. (2017). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & medicinal chemistry, 25(4), 1320-1328.
Scarneo, S. A., Eibschutz, L. S., Bendele, P. J., Totzke, J., Hughes, P. F., Gurbani, D., ... & Harris, L. G. (2021). Development and efficacy of an orally bioavailable selective TAK1 inhibitor for the treatment of inflammatory arthritis.
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC medicinal chemistry. [Link]
Zhang, P., Zhang, J., Xia, M., Zhang, Y., Zhu, X., & Zhu, X. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic chemistry, 163, 108737.
Mihaly, S. R., Ninomiya-Tsuji, J., & Morioka, S. (2014). Tak1 selective inhibition: state of the art and future opportunities. Pharmacology & therapeutics, 142(3), 354-364.
Zhang, Q., Wang, H., Liu, Y., Li, Y., Liu, X., Liu, C., ... & Geng, M. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of medicinal chemistry.
Pan, Z. (2009).
Moslin, R., Gardner, D., Santella, J., Soukri, M., Marone, V., D'Arienzo, C., ... & Weinstein, D. S. (2019). Identification of Imidazo [1, 2-b] pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(4), 598-604.
Pierre, F., Chua, P. C., O'Brien, S. E., Siddiqui-Jain, A., Bourbon, P., Haddach, M., ... & Bliesath, J. (2007). Structural analysis identifies imidazo [1, 2-b] pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer research, 67(14), 6916-6924.
Wang, M., & An, H. (2010). Synthesis and in vitro evaluation of imidazo [1, 2-b] pyridazines as ligands for β-amyloid plaques. ACS medicinal chemistry letters, 1(4), 153-157.
Bakos, B., & Kollár, L. (2021). Synthesis and Functionalization of Imidazo [1, 2‐b] Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of N-methylimidazo[1,2-b]pyridazin-6-amine Against Approved Therapeutics
A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Lab], Senior Application Scientist Introduction The landscape of cancer therapy has been revolutionized by the advent of kinase...
The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, which target specific signaling pathways dysregulated in cancer cells. While numerous kinase inhibitors have received regulatory approval and demonstrated significant clinical benefit, the quest for novel inhibitors with improved potency, selectivity, and safety profiles remains a critical endeavor in oncology drug discovery. This guide introduces N-methylimidazo[1,2-b]pyridazin-6-amine, a novel small molecule inhibitor, and provides a comprehensive framework for its preclinical benchmarking against a panel of well-established, FDA-approved kinase inhibitors.
The rationale for this comparative analysis is rooted in the need to rigorously evaluate the potential of new chemical entities within the context of existing therapeutic options. By employing a battery of standardized biochemical and cell-based assays, we can elucidate the inhibitory profile of N-methylimidazo[1,2-b]pyridazin-6-amine, providing crucial data to guide its further development. This guide is designed to offer a robust, self-validating experimental workflow, ensuring the generation of reliable and reproducible data for informed decision-making.
Hypothetical Target Profile of N-methylimidazo[1,2-b]pyridazin-6-amine
For the purpose of this guide, we will hypothesize that preliminary screening has identified N-methylimidazo[1,2-b]pyridazin-6-amine as a multi-kinase inhibitor with potent activity against key kinases implicated in tumor angiogenesis and proliferation. Specifically, we will assume its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), with potential secondary activity against other related tyrosine kinases. This profile positions it as a candidate for cancers where these pathways are critical drivers of disease progression.
Selection of Comparator Approved Kinase Inhibitors
To provide a thorough and relevant benchmark, a panel of FDA-approved kinase inhibitors with overlapping and distinct target profiles has been selected. This allows for a multi-faceted comparison of potency, selectivity, and potential off-target effects.
A tiered approach will be employed for the comprehensive evaluation of N-methylimidazo[1,2-b]pyridazin-6-amine. This workflow is designed to first establish its in vitro potency and selectivity, followed by an assessment of its activity in a cellular context.
Workflow for Kinase Inhibitor Benchmarking
Caption: A tiered experimental workflow for benchmarking novel kinase inhibitors.
Tier 1: Biochemical Assays
The initial tier focuses on direct enzymatic assays to quantify the inhibitory potency and selectivity of the compound.
1. IC50 Determination Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-methylimidazo[1,2-b]pyridazin-6-amine and comparator inhibitors against a panel of purified kinases.
Methodology:
Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-Kit, SRC) are incubated with a specific peptide substrate and ATP.
A serial dilution of each inhibitor is added to the reaction mixture.
The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based assay format (e.g., ADP-Glo™ Kinase Assay, Promega).
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
2. Kinase Selectivity Profiling
Objective: To assess the selectivity of N-methylimidazo[1,2-b]pyridazin-6-amine across a broad panel of human kinases.
Methodology:
The inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel).
The percentage of inhibition for each kinase is determined.
A selectivity profile is generated, highlighting the primary targets and potential off-target interactions.
Tier 2: Cellular Assays
This tier evaluates the compound's activity within a more physiologically relevant cellular environment.
1. Cellular Phosphorylation Assays
Objective: To confirm that the inhibitor can effectively block the phosphorylation of its target kinases within intact cells.
Methodology:
Select cell lines that overexpress the target kinases (e.g., HUVECs for VEGFR2, NIH-3T3 for PDGFRβ).
Starve the cells to reduce basal kinase activity, then stimulate with the appropriate ligand (e.g., VEGF, PDGF).
Treat the cells with a dose range of the inhibitors.
Lyse the cells and quantify the phosphorylation of the target kinase and downstream signaling proteins (e.g., Akt, ERK) using techniques such as Western blotting or ELISA.
2. Cell Proliferation/Viability Assays
Objective: To determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the targeted kinase signaling pathways.
Methodology:
Seed cancer cell lines known to be driven by the target kinases (e.g., MV-4-11 for FLT3, GIST-T1 for KIT) in 96-well plates.
Treat the cells with a serial dilution of the inhibitors for a defined period (e.g., 72 hours).
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS assay, CellTiter-Glo® Luminescent Cell Viability Assay).
Calculate the GI50 (concentration for 50% growth inhibition) or EC50 values.
Comparative Data Analysis
The data generated from these assays will be compiled into comprehensive tables for a clear and direct comparison of N-methylimidazo[1,2-b]pyridazin-6-amine with the approved inhibitors.
Caption: Simplified signaling pathways targeted by VEGFR and PDGFR inhibitors.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel kinase inhibitor, N-methylimidazo[1,2-b]pyridazin-6-amine, against a panel of clinically approved drugs. The proposed experimental workflow, from biochemical IC50 determination to cellular functional assays, will generate a robust dataset to assess its potency, selectivity, and potential therapeutic utility.
The comparative data will be instrumental in positioning N-methylimidazo[1,2-b]pyridazin-6-amine within the existing landscape of kinase inhibitors. Favorable results, such as superior potency against primary targets, a cleaner selectivity profile, or a unique activity against inhibitor-resistant kinase mutants, would provide a strong rationale for advancing this compound into further preclinical development, including in vivo efficacy and safety studies. Ultimately, this structured benchmarking process is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.
References
Ibrutinib is a potent, orally available Bruton's tyrosine kinase (BTK) inhibitor. (Source: National Center for Biotechnology Information) [Link]
The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. (Source: Proceedings of the National Academy of Sciences) [Link]
What is the mechanism of Regorafenib? (Source: Patsnap Synapse) [Link]
What is the mechanism of Pazopanib Hydrochloride? (Source: Patsnap Synapse) [Link]
Sunitinib – Knowledge and References. (Source: Taylor & Francis Online) [Link]
What is the mechanism of Axitinib? (Source: Patsnap Synapse) [Link]
Pazopanib, a Novel Multitargeted Kinase Inhibitor, Shows Potent In Vitro Antitumor Activity in Gastric Cancer Cell Lines with FGFR2 Amplification. (Source: AACR Journals) [Link]
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (Source: PubMed) [Link]
Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor in patients with advanced malignancies. (Source: Dove Medical Press) [Link]
Multi-targeted kinase inhibitor sorafenib and its future. (Source: Washington University School of Medicine) [Link]
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (Source: National Center for Biotechnology Information) [Link]
Regorafenib. (Source: National Cancer Institute) [Link]
What is the mechanism of Dasatinib? (Source: Patsnap Synapse) [Link]
What is the mechanism of action of Ruxolitinib Phosphate? (Source: Patsnap Synapse) [Link]
Targeting Bruton's Tyrosine Kinase in CLL. (Source: Frontiers in Oncology) [Link]
The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. (Source: Frontiers in Pharmacology) [Link]
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (Source: National Center for Biotechnology Information) [Link]
Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (Source: Incyte) [Link]
Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer. (Source: National Center for Biotechnology Information) [Link]
Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. (Source: AACR Journals) [Link]
Molecular Targeting Pathways of Erlotinib. (Source: ResearchGate) [Link]
Crizotinib for ALK-Rearranged Non–Small Cell Lung Cancer: A New Targeted Therapy for a New Target. (Source: AACR Journals) [Link]
Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. (Source: Frontiers in Oncology) [Link]
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (Source: CancerNetwork) [Link]
BTK Inhibition and the Mechanism of Action of Ibrutinib. (Source: Targeted Oncology) [Link]
Identified kinase targets of dasatinib, nilotinib and imatinib. (Source: ResearchGate) [Link]
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Standard Operating Procedure: Safe Handling and Disposal of N-methylimidazo[1,2-b]pyridazin-6-amine Introduction In modern drug discovery, particularly in the development of kinase inhibitors such as adaptor associated k...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of N-methylimidazo[1,2-b]pyridazin-6-amine
Introduction
In modern drug discovery, particularly in the development of kinase inhibitors such as adaptor associated kinase 1 (AAK1) inhibitors , N-methylimidazo[1,2-b]pyridazin-6-amine (CAS: 316352-02-0) serves as a critical structural motif. However, the exact physicochemical properties that make this nitrogen-rich heterocycle biologically active also dictate strict handling and disposal protocols. As a Senior Application Scientist, I have designed this guide to bridge the gap between benchtop synthesis and environmental compliance, ensuring your laboratory maintains both scientific integrity and operational safety.
Physicochemical Causality & Hazard Profiling
Before executing any disposal protocol, one must understand the molecular behavior of the compound. N-methylimidazo[1,2-b]pyridazin-6-amine contains a dense array of nitrogen atoms within its fused bicyclic system.
Causality of Hazard: The high nitrogen content means that improper thermal degradation (e.g., standard municipal waste burning) will generate hazardous nitrogen oxides (NOx). Furthermore, its basic amine functionality can react exothermically with strong acids. Therefore, disposal must rely on high-temperature incineration with specialized effluent scrubbing .
Table 1: Physicochemical & Operational Data Summary
Property / Parameter
Value / Description
Operational Implication
CAS Number
316352-02-0
Use for exact tracking in chemical inventory systems.
Molecular Weight
148.17 g/mol
High molar nitrogen ratio; dictates NOx scrubbing needs.
XLogP3
0.6
Moderate lipophilicity; persists in organic solvent waste.
Primary Incompatibility
Strong Oxidizers, Strong Acids
Do not mix waste streams with piranha solution or nitric acid.
Recommended Destruction
High-Temperature Incineration
Requires a licensed RCRA Treatment, Storage, and Disposal Facility.
Waste Segregation and Accumulation Workflow
Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically Subpart K for academic and research laboratories, waste must be managed at the point of generation within a designated Satellite Accumulation Area .
Workflow for the segregation and disposal of N-methylimidazo[1,2-b]pyridazin-6-amine waste.
Table 2: Waste Segregation Matrix
Waste Stream
Compatibility
Prohibited Mixtures
EPA Waste Code
Solid (Powder/PPE)
Compatible with general organic solids
Strong oxidizers, strong acids
Unlisted (State-regulated toxic)
Liquid (Organic)
DMSO, Methanol, Acetonitrile
Aqueous acids (pH < 2)
D001 (if flammable solvent used)
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system: each step contains a verification check to prevent downstream contamination or regulatory failure.
Collection: Gather all residual solid N-methylimidazo[1,2-b]pyridazin-6-amine, contaminated weighing paper, and spatulas.
Containment: Place the solids into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).
Verification Check: Inspect the solid waste bin to ensure no moisture or reactive solvents are present, preventing degradation or dangerous pressure buildup.
Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste - Nitrogenous Heterocycle."
Solvent Compatibility Assessment: Determine the primary solvent used (e.g., DMSO, Methanol). N-methylimidazo[1,2-b]pyridazin-6-amine is typically dissolved in polar organics.
Segregation: Pour the solution into a designated "Non-Halogenated Organic Waste" carboy. Crucial: Do NOT mix with halogenated waste (like DCM) unless unavoidable, as halogenated waste incineration is significantly more expensive and requires different scrubber dynamics.
pH Verification: Ensure the final waste solution is between pH 2 and 12.5. Highly acidic or basic solutions will trigger characteristic hazardous waste codes (e.g., D002 for corrosivity) .
Secondary Containment: Place the liquid waste carboy in a secondary containment tray within the Satellite Accumulation Area.
Phase 3: Final Disposition via TSDF
Manifesting: Work with your Environmental Health and Safety (EHS) department to profile the waste. While not specifically P- or U-listed, it falls under general toxic chemical waste .
Transport: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) within your generator status time limits (e.g., 90 days for Large Quantity Generators).
Destruction: The TSDF will subject the compound to rotary kiln incineration at temperatures exceeding 1000°C. This thermal destruction breaks the robust imidazo-pyridazine core into N₂, CO₂, and H₂O, utilizing NOx scrubbers to capture harmful emissions.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent aerosolization of the active pharmaceutical ingredient (API).
Isolate: Evacuate non-essential personnel from the immediate vicinity.
PPE: Don a fit-tested N95 or P100 respirator, nitrile gloves, and chemical safety goggles.
Contain (Solid): If a powder spill occurs, do not dry sweep. Gently cover the powder with damp absorbent pads (using water or a mild alcohol) to suppress dust.
Contain (Liquid): If dissolved in solvent, apply an inert absorbent material (e.g., vermiculite or diatomaceous earth).
Collect & Dispose: Transfer all spill cleanup materials into a hazardous waste bag, seal, and manage as solid hazardous waste as detailed in Phase 1.
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Handling
A Senior Application Scientist's Guide to the Safe Handling of N-methylimidazo[1,2-b]pyridazin-6-amine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound N-methylimidazo[1,2-b]pyridazin-6-amine and its derivatives are of significant...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound N-methylimidazo[1,2-b]pyridazin-6-amine and its derivatives are of significant interest, particularly in the field of kinase inhibition.[1][2] To ensure both the integrity of our research and the safety of our laboratory personnel, a comprehensive understanding of the handling requirements for this compound is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Profile and Risk Assessment
Based on the hazard classifications of structurally similar compounds, N-methylimidazo[1,2-b]pyridazin-6-amine should be handled as a substance that is:
Harmful if swallowed (Acute toxicity, oral - Category 4)[3]
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[3][6]
These classifications are our primary directive for establishing appropriate engineering controls, personal protective equipment (PPE), and handling procedures.
Hazard Summary Table:
Hazard Statement
GHS Classification
Primary Route of Exposure
Potential Health Effects
H302: Harmful if swallowed
Acute Toxicity, Oral (Category 4)
Ingestion
Harmful if ingested.
H315: Causes skin irritation
Skin Irritation (Category 2)
Dermal
Redness, itching, and inflammation upon contact with skin.[3][6]
H319: Causes serious eye irritation
Serious Eye Irritation (Category 2A)
Eyes
Significant irritation, redness, and potential for damage upon contact.[3][6]
H335: May cause respiratory irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)
Inhalation
Irritation of the nose, throat, and respiratory tract.[3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling N-methylimidazo[1,2-b]pyridazin-6-amine. The following table outlines the minimum required PPE for various laboratory operations.
PPE Selection Guide:
Operation
Minimum Required PPE
Rationale
Weighing and Aliquoting (Solid Form)
- Nitrile gloves- Safety glasses with side shields- Laboratory coat- N95-rated respirator (or equivalent)
To prevent skin contact, eye exposure, and inhalation of fine particulates.[6]
Solution Preparation and Handling
- Nitrile gloves- Chemical splash goggles- Laboratory coat
To protect against skin and eye contact from splashes of the dissolved compound.
To ensure comprehensive protection during the management of a release.[7]
The Causality Behind PPE Choices:
Gloves: Nitrile gloves provide a suitable barrier against incidental contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6]
Eye Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles, especially when working with solutions.[3][5] Safety glasses with side shields are the minimum for handling the solid material.
Respiratory Protection: Because the compound may cause respiratory irritation, a respirator is crucial when handling the powder form, where inhalation of airborne particles is possible.[5][6]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential for minimizing exposure and ensuring safe disposal.
Experimental Workflow:
Caption: Safe handling workflow for N-methylimidazo[1,2-b]pyridazin-6-amine.
Step-by-Step Handling Protocol:
Engineering Controls : Always handle N-methylimidazo[1,2-b]pyridazin-6-amine, especially in its solid form, within a certified chemical fume hood to mitigate the risk of inhalation.[7]
Donning PPE : Before entering the handling area, don your laboratory coat, safety glasses/goggles, and gloves as specified in the PPE Selection Guide.
Weighing : When weighing the solid compound, use a disposable weigh boat. Handle with care to prevent generating dust.
Dissolving : Add the solvent to the solid slowly to avoid splashing.
During the Experiment : Keep all containers with the compound sealed when not in use.
Waste Segregation : All materials that come into contact with N-methylimidazo[1,2-b]pyridazin-6-amine, including gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[7] Do not mix with general laboratory waste.
Decontamination : After completing your work, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[7]
Doffing PPE : Remove your PPE in the reverse order you put it on, being careful not to touch the outer surfaces of contaminated items. Dispose of gloves in the hazardous waste container.
Personal Hygiene : Wash your hands thoroughly with soap and water after removing your PPE.[8]
Spill and Emergency Procedures:
Minor Spill :
Alert others in the immediate area.
Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[7]
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5]
Decontaminate the spill area.
Major Spill or Exposure :
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9] Seek medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[9] Seek medical attention.
Ingestion : Rinse the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.
Disposal Plan
All waste containing N-methylimidazo[1,2-b]pyridazin-6-amine must be treated as hazardous chemical waste.
Solid Waste : Contaminated consumables (gloves, weigh paper, pipette tips) must be placed in a sealed, properly labeled hazardous waste container.
Liquid Waste : Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[6]
Container Disposal : The final, sealed hazardous waste container must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]
By adhering to these rigorous safety and handling protocols, we can confidently advance our research while maintaining the highest standards of laboratory safety. Your well-being is integral to our shared scientific success.
References
MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine. (2024, September 5).
TCI AMERICA. (2017, February 18). SAFETY DATA SHEET: Imidazo[1,2-b]pyridazine.
PubChem. (n.d.). Imidazo[1,2-b]pyridazin-6-amine.
Google Patents. (n.d.). US9751887B2 - Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.
Fisher Scientific. (2014, March 10). SAFETY DATA SHEET: Imidazo[1,2-b]pyridazine.